molecular formula H3NaP+ B14349983 sodium;phosphane CAS No. 91230-39-6

sodium;phosphane

Cat. No.: B14349983
CAS No.: 91230-39-6
M. Wt: 56.987 g/mol
InChI Key: IAQWRMIZQAUKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Phosphorus-Alkali Metal Systems in Inorganic Chemistry

Phosphorus-alkali metal systems are of considerable importance in inorganic chemistry due to the versatile nature of phosphorus, which can exist in a variety of oxidation states and form a wide array of structures, from simple ionic phosphides to complex polyphosphide anions. wikipedia.org These systems are fundamental to understanding the rich structural chemistry of elements in the p-block and their interactions with highly electropositive metals. britannica.com The phosphides of alkali metals and alkaline earth metals are notable for their reactivity, particularly with water or dilute acids, which results in the production of phosphine (B1218219) (PH₃). britannica.com This reactivity makes them valuable reagents in chemical synthesis. Furthermore, the study of these systems contributes to the broader understanding of metal-nonmetal bonding, which can range from predominantly ionic to more covalent in character.

Overview of Sodium Phosphide (B1233454) Species and Their Chemical Identity

Sodium and phosphorus can form a number of binary compounds, including Na₃P, NaP, Na₃P₇, Na₃P₁₁, NaP₇, and NaP₁₅. wikipedia.org The most commonly referenced sodium phosphide is trisodium (B8492382) phosphide, with the chemical formula Na₃P. wikipedia.orgvedantu.com It is an inorganic compound that is often described as the sodium salt of the phosphide anion (P³⁻). wikipedia.org This species is a source of the highly reactive phosphide anion. wikipedia.org It is important to distinguish sodium phosphide (Na₃P) from sodium phosphate (B84403) (Na₃PO₄), a common food additive and cleaning agent. wikipedia.orgnih.gov Sodium phosphide is typically a black or red solid. wikipedia.orgnih.gov

Historical Context of Sodium Phosphide Research

The first reported preparation of sodium phosphide dates back to the mid-19th century by French researcher Alexandre Baudrimont, who synthesized it by treating molten sodium with phosphorus pentachloride. wikipedia.org Early research into alkali metal phosphides was often complicated by the reactive and air-sensitive nature of these compounds. acs.org Initial preparations and characterizations were based on the liberation of phosphine upon hydrolysis. acs.org In the 20th century, more sophisticated synthetic and characterization techniques, such as X-ray diffraction, allowed for a more detailed understanding of the structures of various sodium phosphide species. acs.org Modern research continues to explore the synthesis, properties, and applications of sodium phosphides, particularly in materials science and organic synthesis. thieme-connect.dersc.org

Properties

CAS No.

91230-39-6

Molecular Formula

H3NaP+

Molecular Weight

56.987 g/mol

IUPAC Name

sodium;phosphane

InChI

InChI=1S/Na.H3P/h;1H3/q+1;

InChI Key

IAQWRMIZQAUKEA-UHFFFAOYSA-N

Canonical SMILES

[Na+].P

Origin of Product

United States

Synthetic Strategies for Sodium Phosphide Compounds

Direct Elemental Combination Approaches

The most straightforward method for producing sodium phosphide (B1233454) involves the direct reaction between sodium metal and elemental phosphorus. wikipedia.orgyoutube.com This approach is conceptually simple but requires careful control of reaction conditions due to the high reactivity of the starting materials.

Sodium phosphide can be synthesized by reacting sodium with either white or red phosphorus. wikipedia.orgyoutube.com The reaction with white phosphorus (P₄) is highly exothermic and can be represented by the following equation:

P₄ + 12Na → 4Na₃P chemeurope.com

This reaction is often carried out by reducing white phosphorus with a sodium-potassium alloy. wikipedia.org Alternatively, red phosphorus can be used, which is generally considered safer to handle than its white allotrope. youtube.com A typical laboratory-scale synthesis might involve heating a mixture of red phosphorus and sodium. youtube.com Besides Na₃P, other binary sodium phosphorus compounds are known, including NaP, Na₃P₇, Na₃P₁₁, NaP₇, and NaP₁₅. wikipedia.org

The conditions under which the direct combination of sodium and phosphorus is performed significantly impact the outcome of the synthesis. Key variables include the solvent, temperature, and the use of specialized equipment like autoclaves.

Solvents: The reaction can be conducted in various solvents. Liquid ammonia (B1221849) is a classic medium for preparing alkali metal phosphides, though it can lead to products that are difficult to purify. google.comresearchgate.netacs.org Hydrocarbon solvents and ethers are also employed. google.comresearchgate.net For instance, the reaction of sodium with white phosphorus in toluene (B28343) or other hydrocarbon solvents has been reported. researchgate.net In some methods, an electron-transfer agent like naphthalene (B1677914) is used in a solvent such as 1,2-dimethoxyethane (B42094) (DME). wikipedia.orgchemeurope.comrsc.org The naphthalene forms a soluble sodium naphthalenide, which then reduces the phosphorus.

Temperature and Pressure: High temperatures are often necessary to initiate and sustain the reaction. One method involves heating sodium and phosphorus in an autoclave at 150 °C for 5 hours. wikipedia.orgchemeurope.com At normal pressures, a temperature gradient can be used to first form nonvolatile sodium phosphide phases (NaₓP, where x < 3), which then further react with sodium. wikipedia.org Another approach without an autoclave involves heating the reactants under vacuum in a staged manner: 30 minutes at 170 °C, then 30 minutes at 350 °C, and finally for 5 hours at 480 °C. chemeurope.com Hydrothermal synthesis, a method involving heating reagents in a sealed vessel with a solvent above its boiling point, is also utilized for preparing related phosphate (B84403) compounds, often requiring temperatures from 105°C to 200°C for extended periods. frontiersin.orgajol.infoacs.org

Autoclave Techniques: For reactions requiring elevated pressures and temperatures, a Teflon-lined stainless-steel autoclave is commonly used. wikipedia.orgchemeurope.comfrontiersin.org This allows for safe handling of the volatile and reactive materials and enables precise control over the reaction environment. For example, the synthesis of sodium phosphaethynolate (NaOCP) involves pressurizing an autoclave with carbon monoxide to 110 bar and heating to 80°C. sci-hub.se

Table 1: Influence of Reaction Conditions on Direct Elemental Synthesis of Sodium Phosphide

ParameterConditionReactantsProduct(s)NotesReference
Temperature150 °CSodium, Yellow PhosphorusNa₃PReaction carried out in an autoclave for 5 hours. chemeurope.com
Temperature170 °C → 350 °C → 480 °CSodium, PhosphorusNa₃PStaged heating under vacuum. chemeurope.com
SolventLiquid AmmoniaAlkali Metals, White PhosphorusAlkali Metal Phosphides (e.g., Na₂P)Product may contain impurities like NH₃. google.comacs.org
Solvent/Catalyst1,2-Dimethoxyethane (DME) with NaphthaleneSodium, Red PhosphorusNa₃PNaphthalene acts as an electron-transfer agent. rsc.org
PressureHigh Pressure (Autoclave)Sodium, PhosphorusNa₃PAllows for reactions above the solvent's boiling point. wikipedia.org

Reaction of Sodium with Elemental Phosphorus (e.g., White or Red Phosphorus)

Organometallic Precursor Routes

Organometallic routes offer alternative pathways to sodium phosphide compounds, often providing greater control over the product's structure and reactivity. These methods typically involve the generation of a phosphide anion from an organophosphorus compound, which then serves as a building block for more complex structures.

Phosphide anions can be generated from various organophosphorus precursors. Secondary and primary phosphines are readily deprotonated by strong bases or organometallic reagents to yield highly nucleophilic phosphide species. rsc.org These anions are valuable for forming new phosphorus-carbon bonds through reactions with electrophiles like alkyl halides. beilstein-journals.org Phosphine-borane complexes are also used, as they can react with alkali metals to form phosphide derivatives that undergo electrophilic substitution. mdpi.com Furthermore, the reaction of the 2-phosphaethynolate anion (PCO⁻) with amines can produce primary phosphines known as phosphinecarboxamides, which can be deprotonated to generate phosphide anions. rsc.org

Sodium dihydridobis(2-methoxyethanolato)aluminate (SDMA) is a key reagent for generating phosphide anions from phosphorus compounds like diphenylphosphine (B32561) oxide. researchgate.netoup.comcapes.gov.br The resulting phosphide anion can then react with alkyl halides or sulfonates. oup.comcapes.gov.bracs.org Studies on the reaction of the diphenylphosphine oxide-derived anion with menthyl derivatives have shown that the stereochemistry of the substitution can be controlled, leading to various ratios of neomenthyl- and menthyl-diphenylphosphine oxide. oup.comcapes.gov.br This method provides a convenient pathway for creating phosphorus-carbon bonds. acs.orgacs.org

The cleavage of existing carbon-phosphorus (C–P) bonds is another strategy for preparing sodium phosphides. Triarylphosphines can be treated with sodium to selectively cleave a C–P bond, generating diaryl sodium phosphide (R₂PNa). acs.orgthieme-connect.de This reaction has been shown to be more effective with sodium compared to lithium or potassium. acs.orgthieme-connect.de The resulting sodium phosphide can then be used in subsequent reactions, for example, with aryl chlorides to form new triorganophosphines. acs.org This approach is particularly useful for synthesizing unsymmetrical phosphines in a one-pot reaction starting from a readily available precursor like triphenylphosphine. acs.org Similarly, selective cleavage of C-P(O) bonds in organophosphine oxides using sodium can produce sodium phosphinates, which are versatile intermediates for synthesizing other organophosphorus compounds. researchgate.net

Table 2: Summary of Organometallic Routes to Sodium Phosphide Compounds

Precursor TypeReagent(s)Intermediate/ProductKey FeatureReference
Phosphine (B1218219) Derivatives (e.g., R₂PH)Strong Base/Organometallic ReagentPhosphide Anion (R₂P⁻)Generates nucleophilic phosphides for C-P bond formation. rsc.org
Phosphine-borane complexesAlkali Metals (Li, Na, K)Metal-substituted phosphine boranesAllows for electrophilic substitution at the phosphorus atom. mdpi.com
Diphenylphosphine OxideSodium Dihydridobis(2-methoxyethanolato)aluminate (SDMA)Diphenylphosphide AnionEnables nucleophilic substitution with control over stereochemistry. researchgate.netoup.com
Triarylphosphines (e.g., Ph₃P)Sodium MetalDiaryl Sodium Phosphide (Ph₂PNa)Selective C-P bond cleavage to form reactive phosphide intermediates. acs.orgthieme-connect.de
Organophosphine OxidesSodium MetalSodium PhosphinatesSelective cleavage of C-P(O) bonds. researchgate.net

Compound List

Applications of Alkali Metals in Silica (B1680970) Gel for Phosphide Formation

The use of alkali metals, such as sodium, supported on silica gel (M-SG) presents an efficient and safer method for the preparation of alkali metal phosphides. nih.govacs.orgsigmaaldrich.com This approach circumvents some of the hazards associated with handling pyrophoric alkali metals in their pure form. sigmaaldrich.com The M-SG reagents have been shown to effectively cleave carbon-phosphorus bonds in triaryl- and diarylphosphines to generate the corresponding alkali metal phosphides. nih.govresearchgate.net These resulting phosphides are valuable intermediates for the synthesis of a diverse range of other phosphine compounds. nih.govresearchgate.net

A notable application is in the cleavage of alkyldiarylphosphines, where the aryl group is exclusively cleaved. nih.gov The M-SG reagents, including sodium in silica gel (Na-SG), offer a practical alternative to traditional methods that often require harsh conditions like high pressure and temperature. sigmaaldrich.com These stabilized, free-flowing powders retain the reducing power of the alkali metal while being easier to handle. sigmaaldrich.com

Advanced and Sustainable Synthesis Techniques

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for producing phosphorus-containing materials, including sodium phosphide and its derivatives.

Mechanochemical Synthesis Approaches for Phosphorus-Linked Materials

Mechanochemistry, a solvent-free method involving the use of mechanical force to induce chemical reactions, has emerged as a promising technique for the synthesis of phosphorus-linked materials. tandfonline.combeilstein-journals.org This approach offers milder reaction conditions and shorter reaction times compared to traditional furnace-based methods. beilstein-journals.orgresearchgate.net

A significant application of this technique is the synthesis of graphitic phosphorus-linked carbon nitride (g-PCN) materials. chemrxiv.orgresearchgate.net In one method, a room-temperature mechanochemical reaction between sodium phosphide and cyanuric chloride, followed by a brief annealing period, yields catalytically active g-PCN. chemrxiv.orgresearchgate.net This process is considerably milder and faster than conventional high-temperature syntheses. chemrxiv.orgresearchgate.net Similarly, phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN) have been synthesized via a bottom-up mechanochemical approach, demonstrating the versatility of this method for creating complex phosphorus-containing structures. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Synthesis Methods for g-PCN

FeatureTraditional High-Temperature SynthesisMechanochemical Synthesis
Temperature > 500 °C chemrxiv.orgresearchgate.netRoom temperature milling, 300 °C annealing chemrxiv.orgresearchgate.net
Reaction Time Long chemrxiv.orgresearchgate.netShort (e.g., 1 hour annealing) chemrxiv.orgresearchgate.net
Conditions Harsh beilstein-journals.orgresearchgate.netMild beilstein-journals.orgresearchgate.net

One-Pot Synthetic Protocols for Nanoparticle Formation

One-pot synthesis protocols are highly desirable as they streamline the production process, improve efficiency, and reduce waste. In the context of sodium phosphide, it is often generated in situ for immediate use in subsequent reactions, a classic example of a one-pot process. wikipedia.orgchemeurope.com This is particularly important for the synthesis of nanoparticles.

For instance, indium phosphide (InP) nanoparticles, which are valuable semiconductors, can be prepared by first forming sodium phosphide from sodium metal and white phosphorus in a suitable solvent like N,N'-dimethylformamide (DMF). wikipedia.orgchemeurope.com Subsequently, an indium salt is introduced to the reaction mixture, leading to the formation of InP nanoparticles without the need to isolate the highly reactive sodium phosphide. wikipedia.org This in situ generation and reaction is a key one-pot strategy. wikipedia.orgchemeurope.com The synthesis of other metal phosphide nanoparticles, such as those of nickel, can also be achieved through one-pot methods where the reduction of the metal precursor and the incorporation of phosphorus occur in a single reaction vessel. acs.org

Development of Less Toxic Phosphorus Precursors in Sodium Phosphide Synthesis

The traditional synthesis of sodium phosphide often involves hazardous phosphorus allotropes like white or red phosphorus. wikipedia.orgyoutube.com To enhance safety and sustainability, research has focused on developing and utilizing less toxic phosphorus precursors.

One promising alternative is the use of acylphosphines, such as tributyrylphosphine and tribenzoylphosphine, for the synthesis of transition metal phosphide nanoparticles. chemrxiv.org These precursors are less hazardous than white phosphorus or phosphine gas. chemrxiv.org Another innovative approach involves sodium phosphaethynolate, which has been introduced as a cheaper and less toxic phosphorus source for synthesizing highly luminescent indium phosphide-based quantum dots. acs.org The development of such precursors is crucial for the broader and safer application of phosphide chemistry. acs.orgresearchgate.netresearchgate.net

Synthesis of Specific Sodium Phosphide Derivatives

The reactivity of the phosphide anion in sodium phosphide allows for the synthesis of a wide array of derivatives.

Preparation of Sodium Primary Phosphides

Sodium primary phosphides (RPHNa) are important reagents in organophosphorus chemistry. While direct synthesis from sodium phosphide can be complex, related alkali metal phosphides offer versatile routes to various phosphine derivatives. acs.org For example, sodium phosphides of the type R₂PNa can be prepared by the reductive cleavage of triarylphosphines with sodium. acs.org These can then react with various electrophiles to produce a wide range of phosphines. acs.org A more direct approach to silyl-substituted phosphanide (B1200255) species involves the reaction of trisodium (B8492382) phosphide with chlorosilanes in dimethoxyethane (DME). rsc.org This one-pot procedure, starting from red phosphorus and sodium metal, allows for convenient derivatization. rsc.org

Synthesis of Sodium Dihydrogenphosphides

Sodium dihydrogenphosphide (NaPH₂) is a significant reagent in phosphorus chemistry, serving as a key precursor for a variety of organophosphorus compounds and inorganic materials. researchgate.netnih.gov Its synthesis has been approached through several distinct methodologies, primarily involving the reduction of a phosphorus source and subsequent protonation.

One common and modern approach involves the reaction of elemental phosphorus (white or red) with sodium metal in the presence of a proton source, often an alcohol like tert-butanol (B103910). ethz.ch The reaction is typically conducted in a solvent system that can include a combination of a non-polar solvent like toluene and an amine, such as isopropylamine (B41738) or ethylenediamine. The amine is crucial for the success of the reaction, as its absence leads to low and inconsistent yields of NaPH₂. In this process, polyphosphides are often formed as intermediates, which are then reduced and protonated to yield the final product. The resulting NaPH₂ is often generated as an "alkoxide-packaged" material, for instance, NaPH₂·xNaOtBu, which exhibits distinct reactivity. An alternative procedure involves the initial formation of sodium phosphide (Na₃P) from the elements, followed by the addition of one equivalent of tert-butanol to form the reactive NaPH₂. ethz.ch

A more traditional method for synthesizing alkali metal phosphanides involves the direct reaction of phosphine gas (PH₃) with sodium metal dissolved in liquid ammonia. wikipedia.org This classic approach can also be adapted by using organosodium reagents like triphenylmethyl sodium instead of metallic sodium. wikipedia.org Furthermore, NaPH₂ can be generated and used in situ for subsequent reactions, such as the synthesis of sodium phosphaethynolate (NaOCP) by reacting NaPH₂ with carbon monoxide (CO). researchgate.netwikipedia.org

The table below summarizes various synthetic routes to Sodium Dihydrogenphosphide.

Starting MaterialsReagents/SolventsKey ConditionsProductReference(s)
White Phosphorus (P₄), Sodium (Na)tert-Butanol, Isopropylamine, TolueneRoom TemperatureAlkoxide-packaged NaPH₂ (55% yield)
White Phosphorus (P₄), Sodium (Na)tert-Butanol, EthylenediamineRoom TemperatureNaPH₂·xNaOtBu
Sodium Phosphide (Na₃P)tert-ButanolRoom TemperatureNaPH₂·xNaOtBu ethz.ch
Phosphine (PH₃)Sodium (Na), Liquid AmmoniaLow TemperatureNaPH₂ wikipedia.org
Na, P, Proton SourceCarbon Monoxide (CO)Not specifiedNaPH₂ (used in situ for NaOCP synthesis) researchgate.net

This table is interactive. Click on the headers to sort the data.

Formation of Polyphosphides and Zintl Salts (e.g., Na₃P₇)

Sodium polyphosphides are a class of compounds containing anionic phosphorus clusters, known as Zintl ions. These species exhibit a remarkable diversity of structures, from small clusters to extended chains and cages. google.comacs.org The synthesis of these compounds is highly dependent on reaction conditions such as stoichiometry, solvent, and temperature. acs.orgresearchgate.net

The heptaphosphide anion, [P₇]³⁻, is a particularly stable and well-studied Zintl ion with a nortricyclane-like structure. acs.orgmdpi.com Trisodium heptaphosphide (Na₃P₇) can be synthesized through the direct reaction of elemental phosphorus (white or red) with sodium. researchgate.netrsc.org The choice of solvent plays a critical role in determining the product distribution. Low-boiling, polar solvents like liquid ammonia tend to favor the formation of smaller polyphosphides, including [P₇]³⁻. acs.orgwikipedia.org For instance, reacting sodium and phosphorus in liquid ammonia is a common route to produce various Zintl phases. wikipedia.org

Higher boiling point ether solvents, such as diethylene glycol dimethyl ether (diglyme), are also employed. Heating a mixture of white phosphorus and sodium in diglyme (B29089) can yield Na₃P₇, which often precipitates from the reaction mixture, allowing for the isolation of other soluble polyphosphides like sodium pentaphosphacyclopentadienide ([Na(diglyme)n][cyclo-P₅]). researchgate.net The use of cation-sequestering agents, such as crown ethers (e.g., dibenzo-18-crown-6) or cryptands, can influence solubility and facilitate the crystallization and isolation of specific polyphosphide salts. researchgate.netacs.org

Beyond Na₃P₇, a plethora of other sodium polyphosphide anions can be synthesized by carefully tuning reaction conditions. These include [P₅]⁻, [P₁₁]³⁻, [P₁₆]²⁻, and [P₂₁]³⁻. acs.orgrsc.org Solution-phase methods using redox-inactive activators, like potassium ethoxide with red phosphorus in a THF/DME mixture, have been shown to produce a range of polyphosphides, demonstrating that direct reaction with alkali metals is not the only route. rsc.org

The table below outlines synthetic methods for various sodium polyphosphides.

Phosphorus SourceAlkali Metal/ActivatorSolvent(s)Key ConditionsMajor Product(s)Reference(s)
White Phosphorus (P₄)Sodium (Na)Diethylene glycol dimethyl ether (diglyme)RefluxNa₃P₇ (precipitate), NaP₅ (soluble) researchgate.net
Elemental PhosphorusSodium (Na)Liquid AmmoniaLow TemperatureA₃Pn₇ type Zintl phases acs.orgacs.orgwikipedia.org
Red Phosphorus (Pred)Potassium Ethoxide (KOEt)Tetrahydrofuran (B95107) (THF), Dimethoxyethane (DME)Not specified[P₅]⁻, [P₁₆]²⁻, [P₂₁]³⁻ rsc.org
Na₃P₇Trimethylsilyl chlorideDimethoxyethane (DME)Not specified(SiMe₃)₃P₇ rsc.org

This table is interactive. Click on the headers to sort the data.

Reactivity and Mechanistic Investigations of Sodium Phosphide Species

Fundamental Reactivity of the Phosphide (B1233454) Anion

The phosphide anion is a potent nucleophile and a strong base, driving its reactivity towards a wide range of electrophilic and protic substrates. Its behavior is central to the construction of more complex phosphorus-containing molecules.

Reactions with Electrophiles and Protic Reagents

The electron-rich phosphide anion readily attacks electrophilic centers. In the presence of a strong base, related species like H-phosphonates can be deprotonated to form a P(III)-anion, which subsequently reacts with electrophiles. mdpi.com Unsaturated compounds with C=X bonds are also susceptible to electrophilic addition by phosphorus anions. mdpi.com

When phosphide anions are generated from white phosphorus (P₄) through nucleophilic attack, the resulting phosphide ion must be trapped by a suitable electrophile to obtain high yields of the desired product. acs.org The reaction of the phosphaethynolate anion ([OCP]⁻), a unique phosphide derivative, has been studied with a wide variety of electrophiles. researchgate.netwikipedia.org Its high nucleophilicity allows it to react even with weak electrophiles like carbodiimides. researchgate.net Protic reagents, such as those found in hydrophosphination reactions, can also react with phosphide species, for instance, with heptaphosphide cages. acs.org

Nucleophilic Substitution Reactions with Alkyl Halides and Sulfonates

One of the most classical and effective methods for forming P-C bonds is the nucleophilic substitution of alkyl halides with metal phosphides. mdpi.combeilstein-journals.org This Sɴ2 reaction is a cornerstone for the synthesis of tertiary phosphines. mdpi.combeilstein-journals.org The reaction typically proceeds with retention of configuration at the phosphorus center, indicating that the electrophile attacks the electron-rich phosphorus atom from the front side. mdpi.com This method has been widely used to synthesize important phosphine (B1218219) ligands. mdpi.com

The reactivity of phosphides extends to other excellent leaving groups, such as sulfonates (e.g., tosylates, mesylates). Alcohols, which are poor substrates for direct Sɴ2 reactions due to the instability of the hydroxide (B78521) leaving group, can be converted into sulfonate esters. almerja.comcsbsju.edu These esters are then readily displaced by nucleophiles like the phosphide anion. msu.eduorganic-chemistry.org This two-step sequence provides a reliable pathway to alkylphosphorus compounds from readily available alcohols. almerja.com Microwave-assisted nucleophilic substitution of alkyl halides or tosylates with sodium sulfinates in aqueous media has also been shown to be a rapid and efficient process. organic-chemistry.org

Formation of Phosphorus-Carbon Bonds

The creation of stable phosphorus-carbon (P-C) bonds is a primary application of sodium phosphide's reactivity. These reactions provide access to a diverse range of phosphine derivatives and other organophosphorus compounds.

Generation of Phosphine Derivatives via P-C Bond Formation

The alkylation of metal phosphides, including sodium phosphide, is a fundamental route for synthesizing tertiary phosphines. mdpi.com This nucleophilic substitution approach involves the reaction of a phosphide anion with a carbon electrophile, such as an alkyl or aryl halide. beilstein-journals.org For example, reacting a metalated organohalogen compound with a halogen phosphine or, alternatively, reacting a metal phosphide with an organohalogen compound are common strategies. beilstein-journals.org These reactions often require low temperatures to prevent side reactions. beilstein-journals.org The use of phosphine-borane complexes is another important variation, where deprotonation creates a nucleophilic phosphide reagent that reacts with electrophiles, often with high enantioselectivity. beilstein-journals.org

PrecursorReagentProduct TypeReference
Secondary PhosphineBase, Alkyl HalideTertiary Phosphine beilstein-journals.org
Phosphine-Borane ComplexBase, ElectrophileChiral Tertiary Phosphine-Borane beilstein-journals.org
Chlorodiphenylphosphine (B86185)Organolithium ReagentPicoline-based Phosphine Ligand beilstein-journals.org
Aryl NonaflateP(O)H compound, Pd catalyst, NaIAryl Phosphine Oxide/Phosphonate acs.org

Reactivity with Carbonyl-Containing Compounds

The phosphide anion and its derivatives exhibit nucleophilic reactivity towards the electrophilic carbon of a carbonyl group. eopcw.com This reactivity is exemplified by the phospha-aldol reaction (the Abramov reaction), where a phosphite (B83602) adds to an aldehyde or ketone to form an α-hydroxy phosphonate. mdpi.comwikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.org While aldehydes and ketones are readily reduced by hydride donors like sodium borohydride (B1222165) (NaBH₄), which act as a source of the nucleophilic hydride ion (:H⁻), phosphide anions can add in a similar fashion to form P-C bonds. eopcw.comopenstax.org

The reaction can be influenced by the reaction conditions. For instance, α-hydroxylation of carbonyl compounds can occur using molecular oxygen in the presence of a base like cesium carbonate and a reducing agent like triethyl phosphite. thieme-connect.de The reaction proceeds through a carbanion intermediate that reacts with oxygen; a similar pathway can be envisioned for phosphide anions. thieme-connect.de The enolate form of carbonyl compounds, which is electron-rich, typically undergoes electrophilic attack at the alpha-carbon, presenting another potential reaction pathway with phosphorus electrophiles.

Reactions of Phosphaethynolate Anions with Carbocations

The phosphaethynolate anion ([OCP]⁻), generated from sodium phosphaethynolate (NaOCP), is a highly reactive ambident nucleophile. researchgate.netwikipedia.org Its reactions with stabilized carbocations have been investigated using kinetic studies to quantify its nucleophilicity. researchgate.netrsc.org The data reveals that the phosphorus center of the [OCP]⁻ anion is exceptionally nucleophilic. researchgate.net

The reaction of Na(OCP) with various reference electrophiles, such as benzhydrylium ions, has been studied to determine reaction rate constants. researchgate.netacs.org These investigations show that the reaction mechanism can lead to the formation of secondary and tertiary phosphines through a phosphorus-atom transfer process. researchgate.netrsc.org In some cases, the initial adduct, a phosphaketene, can undergo further reactions like a [2+2] cycloaddition. researchgate.net The isolation and characterization of key intermediates have provided a thorough understanding of this unprecedented reactivity. researchgate.netrsc.org

Electrophile (Carbocation)SolventProduct TypeKey FindingReference
Mayr's Reference ElectrophilesAcetonitrileSecondary/Tertiary PhosphinesQuantification of [OCP]⁻ nucleophilicity researchgate.netrsc.org
1,2,3-tris-tert-butylcyclopropeniumDichloromethaneBis(cyclopropenyl)diphosphetanedione[2+2] cycloaddition of intermediate researchgate.net
Benzhydrylium ionsAcetonitrilePhosphaketene intermediatesStudy of reaction kinetics and mechanism researchgate.net

Metathesis Reactions and Ligand Transfer

Metathesis reactions involving sodium phosphide (Na₃P) serve as a cornerstone for the synthesis of a variety of phosphorus-containing compounds. These reactions are characterized by the exchange of ions between the reactants, a process in which the highly reactive phosphide anion from Na₃P is transferred to another element, typically a metal. This straightforward yet powerful synthetic strategy has been widely employed to create binary phosphides and more complex phosphido complexes.

Sodium phosphide is a key reagent in the synthesis of various metal phosphide nanoparticles through metathesis reactions. Due to its high reactivity, Na₃P is often prepared in situ for these applications. chemeurope.com

Indium Phosphide (InP): The synthesis of Indium Phosphide (InP) nanoparticles, which are notable for their semiconductor properties, can be achieved by reacting sodium phosphide with an indium salt. chemeurope.com A common method involves the initial preparation of a black Na₃P colloidal solution by reacting sodium metal and white phosphorus in N,N'-dimethylformamide (DMF) at elevated temperatures. google.com This is followed by the introduction of indium(III) chloride (InCl₃) to the solution, leading to a metathesis reaction that yields InP nanoparticles. chemeurope.comgoogle.com The reaction can be summarized as:

Na₃P + InCl₃ → InP + 3 NaCl

The properties of the resulting InP nanoparticles, such as their band gap energy, can be influenced by the reaction conditions. For instance, a reaction at 150 °C can produce InP nanoparticle quantum dots with a band gap energy of 2.5 eV. google.com Alternative solvents and reaction temperatures have also been explored to control the size and yield of the InP nanocrystals. researchgate.netsciopen.comunist.ac.kr For example, using 4-ethylpyridine (B106801) as a solvent with indium chloride can yield InP nanoparticles with a band gap of 2.7 eV. google.com The use of phosphorus-containing organic compounds in conjunction with indium chloride can help stabilize the resulting InP nanoparticle colloids. google.com

Iron Phosphide (FeP): Similar to InP, iron phosphide (FeP) nanoparticles can be synthesized using sodium phosphide as the phosphorus source. tandfonline.comtandfonline.com A standard method involves the reaction of in situ prepared Na₃P with ferric chloride (FeCl₃). tandfonline.comtandfonline.comresearchgate.netresearchgate.net In a one-pot synthesis, Na₃P can be generated by reacting sodium metal with tri-octylphosphine (TOP) at high temperatures. Anhydrous FeCl₃ is then added to this mixture to produce TOP-capped FeP nanoparticles. tandfonline.comtandfonline.com This method avoids the direct use of more hazardous red or yellow phosphorus. tandfonline.comtandfonline.com The resulting FeP nanoparticles typically exhibit an orthorhombic crystal structure and have sizes in the nanometer range. tandfonline.comresearchgate.net Another approach involves a solvothermal reaction between anhydrous iron chloride and sodium phosphide in benzene (B151609) at temperatures around 180–190°C. researchgate.net

Bismuth Phosphide (BiP): The synthesis of bismuth phosphide (BiP) can also be accomplished through a metathesis reaction involving sodium phosphide. One established route is the reaction of Na₃P with bismuth(III) chloride (BiCl₃) in toluene (B28343) at 0 °C. wikipedia.org This reaction proceeds as follows:

Na₃P + BiCl₃ → BiP + 3 NaCl

This method provides a direct pathway to this binary phosphide. wikipedia.orgacs.org Alternative routes, such as using tris(trimethylsilyl)phosphine, have also been investigated. wikipedia.orgacs.org

Table 1: Synthesis of Metal Phosphides via Metathesis with Sodium Phosphide

Metal Phosphide Metal Precursor Phosphorus Source Solvent Typical Reaction Conditions Reference(s)
Indium Phosphide (InP) Indium(III) chloride (InCl₃) Sodium Phosphide (Na₃P) N,N'-dimethylformamide (DMF) or 4-ethylpyridine 150 °C chemeurope.comgoogle.com
Iron Phosphide (FeP) Ferric chloride (FeCl₃) Sodium Phosphide (Na₃P) Tri-octylphosphine (TOP) or Benzene 180-320 °C tandfonline.comtandfonline.comresearchgate.net
Bismuth Phosphide (BiP) Bismuth(III) chloride (BiCl₃) Sodium Phosphide (Na₃P) Toluene 0 °C wikipedia.orgacs.org

Sodium phosphide and its derivatives are valuable for synthesizing transition metal phosphido complexes, which are coordination compounds containing a phosphido ligand (R₂P⁻). wikipedia.org These complexes are often formed through salt metathesis reactions where a metal halide is treated with an alkali metal phosphide. wikipedia.org

The reactivity of sodium dihydrogenphosphide (NaPH₂) with metal carbonyls has been explored for the synthesis of phosphido complexes. For instance, its reaction with iron pentacarbonyl can lead to the formation of sodium phosphaethynolate (NaOCP), particularly in the presence of sodium tert-butoxide. ethz.chethz.ch The synthesis of various nickel carbonyl phosphido complexes has also been attempted using sodium dihydrogenphosphide, although the resulting complexes were found to be highly reactive and unstable. ethz.chethz.ch

Furthermore, silyl-substituted phosphanides, which can be prepared from Na₃P, serve as versatile reagents for creating organophosphorus compounds and metal phosphido complexes. rsc.org For example, reacting Na[P(SiPh₃)₂] with coinage metal complexes like [M(Cl)(IPr)] (where M = Cu, Ag, Au and IPr is an N-heterocyclic carbene) allows for the isolation of a homologous series of metal phosphido complexes. rsc.org These reactions highlight the utility of sodium phosphide-derived reagents in accessing a range of metal phosphido complexes with varying structures and properties. wikipedia.orgethz.chethz.ch

Transmetallation, the transfer of a ligand from one metal to another, is a fundamental process in organometallic chemistry. researchgate.net In the context of alkali metal phosphide chemistry, this reaction is crucial for the synthesis of various organophosphorus compounds. While organolithium and organomagnesium compounds are more commonly used, there is growing interest in the application of organosodium compounds due to the high abundance of sodium. researchgate.net

Organosodium reagents can be prepared and subsequently used in transmetallation reactions to generate other organometallic species. For example, organosodium compounds can be transmetallated with zinc chloride (ZnCl₂) or boronic esters to form the corresponding organozinc or organoboron reagents. semanticscholar.org These can then participate in well-established cross-coupling reactions like the Negishi and Suzuki-Miyaura reactions. semanticscholar.org

This principle extends to phosphide chemistry. While direct examples focusing solely on the transmetallation of the phosphide ligand from sodium to another metal are a specific subset of broader organometallic chemistry, the underlying concept of transferring an organic or inorganic group from a highly electropositive metal like sodium is a key synthetic strategy. researchgate.netmsu.eduzuj.edu.jo This approach allows for the generation of less reactive and more selective reagents for subsequent chemical transformations. msu.edu

Formation of Metal Phosphido Complexes

Catalytic Reactivity of Sodium Phosphides

Sodium phosphide and its derivatives have emerged as effective catalysts in several chemical transformations, offering a more sustainable alternative to catalysts based on rarer elements. researchgate.net

Sodium phosphide (Na₃P) is utilized commercially as a catalyst in the production of certain polymers. chemeurope.comnih.govhaz-map.com It is often used in conjunction with other metal phosphides, such as zinc phosphide and aluminum phosphide, to form a ternary catalyst system. chemeurope.com This catalytic system has been shown to be effective in the polymerization of olefins like propylene (B89431) and 4-methyl-1-pentene. chemeurope.com The removal of Na₃P from this ternary catalyst mixture renders the polymerization process ineffective, underscoring its crucial role. chemeurope.com While the specific term "sodium;phosphane" is not explicitly used in this context, the application of sodium phosphide as a polymerization catalyst is a noted industrial use. nih.govhaz-map.com Other phosphorus compounds, such as sodium hypophosphite, also act as polymerization catalysts for polymers based on acrylic acid and as stabilizers during polymer extrusion. atamanchemicals.com

Sodium phosphides have demonstrated significant catalytic activity in the hydrophosphination of alkynes, an atom-economical reaction that involves the addition of a P-H bond across a carbon-carbon triple bond. researchgate.net Specifically, sodium diphenylphosphide donor complexes have been shown to be effective catalysts for the reaction of diphenylphosphine (B32561) (Ph₂P-H) with various alkynes under ambient conditions. researchgate.netx-mol.net

The catalytic cycle is thought to involve the deprotonation of the phosphine by the sodium phosphide, followed by the insertion of the alkyne into the resulting sodium phosphide bond, and finally protonolysis to regenerate the catalyst and yield the hydrophosphination product. researchgate.net The structure of the sodium phosphide complex, particularly the Lewis base donor solvating the sodium cation, influences the catalytic efficiency and the stereoselectivity (E, Z, or α isomer) of the product. researchgate.net This application highlights the potential of sodium-based catalysts as a sustainable alternative to more traditional transition-metal catalysts in organic synthesis. researchgate.netnsf.govacs.orgdntb.gov.ua

Table 2: Catalytic Applications of Sodium Phosphide Species

Catalytic Process Substrates Catalyst System Key Findings Reference(s)
Polymer Production Propylene, 4-methyl-1-pentene Na₃P with Zinc Phosphide and Aluminum Phosphide Na₃P is an essential component of the ternary catalyst system for effective polymerization. chemeurope.com
Hydrophosphination Alkynes, Diphenylphosphine Sodium diphenylphosphide donor complexes Effective catalysis under ambient conditions, with selectivity influenced by the catalyst structure. researchgate.netx-mol.net

Structural Characterization and Spectroscopic Analysis of Sodium Phosphide Compounds

X-ray Diffraction Techniques for Solid-State Structures

X-ray diffraction (XRD) is an indispensable tool for determining the crystal structure of solid materials. By analyzing the pattern of scattered X-rays from a crystalline sample, researchers can deduce the arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD) in Material Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is highly effective for phase identification, assessing sample purity, and determining lattice parameters. latech.edu In the study of sodium phosphide (B1233454) (Na₃P), PXRD has been crucial in identifying discrepancies with previously accepted structural models. d-nb.info For instance, the synthesis of Na₃P revealed additional reflections in the powder pattern that were inconsistent with the established P6₃/mmc space group model. d-nb.info This led to a reinvestigation and the proposal of a new structural model.

PXRD is also utilized to confirm the formation of new materials synthesized from sodium phosphide. For example, in the mechanochemical synthesis of phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN) using Na₃P, PXRD patterns confirmed the formation of a layered, albeit largely amorphous, structure. beilstein-journals.org The presence of broad Bragg reflections indicated the successful synthesis without the need for high-temperature annealing. beilstein-journals.org Similarly, the purity of various sodium phosphate (B84403) compounds can be analyzed using PXRD to identify different phosphate species present in a sample. researchgate.net

Single Crystal X-ray Diffraction for Molecular Structures

For a more precise determination of a compound's molecular structure, including bond lengths and angles, single crystal X-ray diffraction is the definitive method. latech.edu A re-evaluation of the crystal structure of Na₃P using single-crystal X-ray diffraction confirmed that it crystallizes in the Cu₃P type structure, which is described by a larger unit cell in the P6₃cm space group, rather than the previously assumed Na₃As type. d-nb.info This detailed analysis provided precise atomic coordinates and interatomic distances. d-nb.info

The refined structure of Na₃P reveals that each phosphorus atom is coordinated by eleven sodium atoms, forming a distorted, six-times capped trigonal bipyramid. d-nb.info The shortest P-Na contacts form a trigonal bipyramid. d-nb.info This intricate coordination environment was only fully elucidated through the precision of single-crystal XRD.

Interactive Table: Crystal Structure Data for Na₃P

ParameterPreviously Reported (P6₃/mmc)New Model (P6₃cm)
Space GroupP6₃/mmcP6₃cm
a (Å)4.9512(5)8.61224(10)
c (Å)8.7874(13)8.81949(10)
Closest Na-Na distance (Å)2.9883.0136(12)
P-Na bond distances (Å)6x 3.2393.094(4) - 3.418(3)

Data sourced from a single crystal structure determination of Na₃P. d-nb.info

Advanced Spectroscopic Methods

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the local chemical environment and bonding within a material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei in a compound.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is particularly useful for characterizing phosphorus-containing compounds. acs.org This technique can distinguish between different phosphorus environments within a material. In the synthesis of phosphorus-linked heptazine-based carbon nitrides from sodium phosphide, ³¹P MAS NMR was instrumental. beilstein-journals.org The spectrum of the initial product showed a broad resonance around -8.9 ppm, while after annealing, this shifted upfield to two main resonances at -14.4 ppm and -20.6 ppm, indicating a more ordered, layered structure. beilstein-journals.org

The chemical shifts in ³¹P MAS NMR are sensitive to the coordination and bonding of the phosphorus atoms. For instance, in various phosphate glasses, distinct signals can be assigned to different phosphate structural units (Qⁿ, where n is the number of bridging oxygen atoms). rsc.orgacademie-sciences.fr Although direct ³¹P MAS NMR data for simple sodium phosphide (Na₃P) is less common in the provided context, the technique's application to its derivatives and related phosphate systems demonstrates its utility in understanding phosphorus chemistry. beilstein-journals.orgacs.orgnih.gov

Interactive Table: ³¹P MAS NMR Chemical Shifts for Phosphorus-Containing Materials

MaterialChemical Shift (ppm)Assignment
g-h-PCN-8.9Amorphous phase, hydrated sodium phosphate byproducts
g-h-PCN300-14.4, -20.6More organized, layered structure
Natrophosphate-Two distinct PO₄³⁻ sites
Phosphate Glasses~0 to -30Q⁰, Q¹, Q², Q³ phosphate units

Data compiled from studies on phosphorus-containing materials. beilstein-journals.orgrsc.orgrsc.org

To gain a comprehensive understanding of the bonding in complex materials, multinuclear NMR, which examines different active nuclei (e.g., ²³Na, ³¹P), is employed. rsc.orgacs.org This approach allows for the correlation of information from different atomic constituents of the material. In the study of natrophosphate (Na₇F(PO₄)₂·19H₂O), a combination of ³¹P and ²³Na MAS NMR confirmed the presence of two distinct crystallographic sites for both the phosphate ions and the sodium ions. rsc.org The relative intensities of the signals in the ³¹P NMR spectrum were in excellent agreement with the 3:1 ratio of the two phosphate sites derived from X-ray diffraction data. rsc.org

Furthermore, techniques like ²³Na Multiple Quantum MAS (MQMAS) NMR can provide higher resolution spectra for quadrupolar nuclei like ²³Na, helping to distinguish between different sodium environments that might overlap in standard one-dimensional spectra. rsc.orgacs.org The reaction of Na₃P with chlorosilanes to form silyl- and cyano-substituted phosphanide (B1200255) species was characterized using a suite of NMR techniques including ³¹P{¹H}, ²⁹Si{¹H}, and ¹³C{¹H} NMR, providing detailed information on the newly formed P-Si and P-C bonds. researchgate.net This highlights the power of multinuclear NMR in tracking chemical transformations and characterizing the bonding in the resulting products. researchgate.net

Phosphorus-31 Magic Angle Spinning (MAS) NMR

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for probing the structural characteristics of materials by examining the vibrations of their constituent atoms. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about chemical bonds, functional groups, and the crystalline structure of compounds like sodium phosphide.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the types of chemical bonds present. While direct FTIR studies on pure sodium phosphide (NaP) are not extensively detailed in the literature, its reactivity and use as a precursor in synthesis provide insight into its characterization. For instance, in the mechanochemical synthesis of phosphorus-linked, heptazine-based carbon nitrides using sodium phosphide, FTIR-ATR (Attenuated Total Reflectance) spectroscopy is employed to validate the resulting structures. beilstein-journals.org

In these studies, the formation of new bonds involving phosphorus is a key indicator of a successful reaction. A low-intensity signal observed around 950 cm⁻¹ is indicative of the formation of P–C bonds. beilstein-journals.orgresearchgate.net The retention of structural motifs from the other reactants, such as the heptazine breathing mode at 800 cm⁻¹, can also be confirmed. beilstein-journals.orgresearchgate.net The analysis of phosphate glasses also relies heavily on FTIR to understand the short-range order of the glass structure. ias.ac.in These examples underscore the utility of FTIR in tracking the chemical transformations of sodium phosphide and identifying the bonding environments of phosphorus in the resulting products.

Table 1. Selected FTIR Absorption Bands in Phosphorus-Containing Materials
Wavenumber (cm⁻¹)AssignmentMaterial ContextReference
~950P–C VibrationPhosphorus-linked heptazine-based carbon nitride beilstein-journals.orgresearchgate.net
800Heptazine Breathing ModePhosphorus-linked heptazine-based carbon nitride beilstein-journals.orgresearchgate.net
1300–1800C=N Stretching ModesHeptazine-based carbon nitride beilstein-journals.orgresearchgate.net

Raman spectroscopy is a complementary vibrational technique that involves inelastic scattering of monochromatic light, usually from a laser source. It is highly sensitive to the crystallographic structure and phonon modes of a material. For phosphide materials, Raman spectroscopy can confidently determine both crystal structure and chemical composition. unav.edu It is particularly useful for analyzing transition metal phosphides, which are of significant interest in materials science. unav.eduresearchgate.net

For example, a detailed Raman analysis of iron(II) phosphide (FeP) reveals several distinct Raman bands corresponding to its phonon modes. unav.eduresearchgate.net These peaks can be used to identify the material and even quantify compositional changes, such as the incorporation of nickel into the FeP crystal structure. unav.edu In a study of as-synthesized FeP nanobundles, Raman spectroscopy identified peaks assigned to specific Raman-active phonon modes (Ag and B2g). nih.gov However, the high laser power required for detecting the weak Raman scattering from some phosphides can induce photothermal oxidation, leading to the emergence of phosphate and phosphite (B83602) phases, which are also detectable by Raman spectroscopy. nih.gov The technique's high spatial resolution makes it an invaluable tool for characterizing the local structure and homogeneity of phosphide-based materials. unav.edu

Table 2. Raman Bands Observed in Iron(II) Phosphide (FeP)
Wavenumber (cm⁻¹)AssignmentReference
187B2g Phonon Mode nih.gov
226Ag Mode nih.gov
287Ag Mode nih.gov
397B2g Phonon Mode nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, and the chemical and electronic states of elements. ceric-eric.eu The material is irradiated with a beam of X-rays, causing the emission of core-level electrons whose kinetic energy is characteristic of the element and its chemical environment. ceric-eric.eu

In the context of sodium phosphide compounds, XPS is crucial for determining elemental composition and, more importantly, the oxidation state of phosphorus. When sodium phosphide (Na₃P) is used in synthesis, XPS analysis of the product can reveal the fate of the phosphorus atoms. beilstein-journals.org For instance, in phosphorus-bridged heptazine-based carbon nitrides, the P 2p signal showed a major peak centered at 133.6 eV, which was attributed to a mixture of P=O and P–O species formed by oxidation upon exposure to air and water during the workup. beilstein-journals.org

Comparing this to various sodium phosphate compounds provides a reference for these assignments. Studies on sodium phosphates have shown that the P 2p binding energy is sensitive to the degree of polymerization and the nature of the P-O bonding. rsc.org For example, the P 2p binding energy shifts from approximately 132.5 eV in orthophosphates (PO₄³⁻) to 134.5 eV in metaphosphates (PO₃⁻)n, reflecting the change from non-bridging to bridging oxygen atoms. rsc.org XPS data for sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) shows the P 2p peak at 135.0 eV (after referencing). aip.org This sensitivity allows XPS to be a powerful tool for distinguishing between phosphide and various oxidized phosphate species on a material's surface. ias.ac.inrsc.org

Table 3. Representative Binding Energies (eV) from XPS for Phosphorus-Containing Compounds
Element/OrbitalBinding Energy (eV)Compound/Chemical StateReference
P 2p133.6P=O / P–O species in g-h-PCN (from Na₃P) beilstein-journals.org
P 2p135.0Na₃PO₄·12H₂O aip.org
P 2p132.5Sodium Orthophosphate rsc.org
P 2p134.5Sodium Metaphosphate rsc.org
Na 1s~1072Na₃PO₄·12H₂O aip.org
O 1s~532Phosphate (P-O) aip.org

Electron Microscopy and Imaging Techniques

Electron microscopy techniques offer high-resolution imaging and analytical capabilities, allowing for the direct visualization of nanoscale morphology and the spatial distribution of elements.

Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS) is a powerful technique for nanoscale chemical analysis. eag.com In STEM-EELS, a finely focused electron beam is scanned across a thin sample, and the energy loss of the transmitted electrons is measured. beilstein-archives.org The energy loss is characteristic of the elements encountered by the beam, allowing for elemental mapping with high spatial resolution (~1 nm). eag.com

This technique has been applied to investigate the composition and particle morphology of materials synthesized using sodium phosphide. beilstein-journals.org In the study of phosphorus-linked heptazine-based carbon nitrides, STEM-EELS mapping revealed the distribution of carbon, nitrogen, and phosphorus. beilstein-journals.orgbeilstein-journals.org The EELS maps showed that after annealing, the phosphorus content increased and remained partially localized within particles that were roughly 400 nm in length. beilstein-journals.org The ability to generate elemental maps is based on detecting the characteristic core-loss edges of the elements of interest. For sodium phosphide analysis, the relevant edges would be the P L₂,₃-edge and the Na K-edge or L₂,₃-edge. For example, the P L₂,₃-edge appears around 132 eV, and characteristic energy losses for sodium have been reported at 3.82 eV (surface) and 5.85 eV (volume). aps.org This capability for atomic-level elemental mapping makes STEM-EELS an indispensable tool for understanding the compositional homogeneity and interfacial chemistry of phosphide-based nanomaterials. eag.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanomaterial Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable technique for the direct imaging of the atomic structure of materials, providing profound insights into the crystallographic properties of nanomaterials at the atomic scale. umsl.edu This method is particularly crucial for analyzing the structural evolution of electrode materials during electrochemical processes, such as the formation of sodium phosphide compounds in sodium-ion batteries. By imaging the material at different states of charge and discharge, researchers can directly observe the formation, crystallinity, and orientation of nanoscale phases.

In the study of phosphide-based anode materials, ex-situ HRTEM is frequently employed to examine the electrode's microstructure after it has been electrochemically sodiated. This analysis reveals the transformation of the initial anode material—such as metal phosphides (e.g., FeP, CoP) or elemental phosphorus—into sodium phosphide phases. uq.edu.aumdpi.commdpi.com During the sodiation process, the insertion of sodium ions leads to the formation of crystalline nanodomains of sodium phosphide (Na₃P). researchgate.net

Detailed HRTEM investigations, often coupled with Fast Fourier Transform (FFT) analysis, provide definitive evidence of the crystal structure of these products. For instance, analysis of a fully discharged P₄SSe₂ anode material revealed the presence of Na₃P nanocrystals. The measured lattice fringe spacing was determined to be 2.430 Å, which corresponds to the (103) crystallographic plane of the hexagonal Na₃P phase. This experimental observation is in excellent agreement with the established crystal structure of Na₃P, confirming its formation as the final sodiation product. materialsproject.orgd-nb.info

The ability of HRTEM to resolve these atomic-scale features is vital for understanding the reaction mechanisms, phase transformations, and potential causes of capacity fade in battery anodes. It provides direct visual confirmation of the crystalline nature and orientation of the sodium phosphide nanoparticles formed within the electrode matrix.

HRTEM Data for Sodium Phosphide Nanomaterials

The following table summarizes key findings from the HRTEM analysis of sodium phosphide formed during the electrochemical sodiation of anode materials.

CompoundMeasured d-spacing (Å)Corresponding Crystallographic PlaneCrystal SystemReference
Sodium Phosphide (Na₃P)2.430(103)Hexagonal

Computational and Theoretical Studies in Sodium Phosphorus Chemistry

Electronic Structure Calculations

Electronic structure calculations are at the heart of computational investigations into Na-P chemistry, offering a quantum mechanical description of how electrons are arranged and behave within these materials.

Density Functional Theory (DFT) for Molecular and Material Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules and materials. nih.govbiomedres.usscientificsociety.net DFT calculations have been instrumental in understanding the properties of various sodium phosphide (B1233454) compounds. For instance, DFT has been used to calculate the electronic and structural properties of Na-P materials, providing insights that are comparable with experimental data. aip.org The method has been applied to study the optimization of naproxen (B1676952) and its degradants to elucidate their thermal and molecular orbital properties. biomedres.us

In the context of materials science, DFT is used to predict the structure and optical behavior of materials like heptazine-based graphitic carbon nitrides linked by phosphorus. nih.govbeilstein-journals.orgbeilstein-archives.org Furthermore, high-throughput DFT computations have been employed to evaluate cation substitution in sodium-ion conductor frameworks, screening numerous candidates to predict thermodynamic stability and ionic conductivity. arxiv.org The accuracy of these calculations often relies on the choice of exchange-correlation functionals, with functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) being commonly used. nih.govarxiv.org

SystemProperties InvestigatedKey FindingsReferences
Heptazine-based Carbon NitridesStructure and optical behaviorConfirmed the formation of P-C linkages and retention of heptazine subunits. beilstein-journals.org, beilstein-archives.org, nih.gov
Sodium-Ion Conductor FrameworksThermodynamic stability and ionic conductivityScreened 24 cation candidates for substitution, predicting stable and conductive materials. arxiv.org
Alkali-Based Halide PerovskitesStructural, mechanical, and optoelectronic propertiesUtilized PBE-GGA functional to compute material properties. nih.gov

First-Principle Calculations for Formation Energies and Stability

First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for determining the formation energies and thermodynamic stability of different Na-P phases. acs.org These calculations help in constructing phase diagrams, which map out the most stable compounds at different compositions. For example, ab initio structure prediction studies have been performed on Li-P and Na-P systems to identify stable and metastable structures. acs.org Such studies have revealed various new phases and have provided insights into the lithiation and sodiation processes by calculating average voltage profiles and electronic densities of states. acs.org

The stability of Na-P compounds is evaluated by calculating their formation energy. arxiv.org A lower formation energy indicates a more stable compound. These calculations have shown that the stability of Na-P nanostructures is high at low sodium content and decreases as the sodium concentration increases. arxiv.org First-principles calculations have also been used to study the free energy of formation of defects, such as vacancies in sodium crystals. aps.org

Modeling of Bonding and Electronic Properties

Understanding the nature of chemical bonds and the electronic properties of Na-P compounds is essential for explaining their behavior and predicting their functionality.

Natural Bond Orbital (NBO) Analysis in Phosphide Complexes

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding patterns, charge distribution, and electron density distribution in molecules and materials. acs.orguni-muenchen.de It transforms the complex many-electron wavefunction into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de NBO analysis has been employed to understand the bonding in phosphide complexes, providing quantitative measures of bond order and atomic charges. acs.org For example, in a study of donor-base-stabilized aluminum phosphides, NBO analysis was used to determine the nature of the C-P and P-Al bonds, revealing double and single bond characteristics, respectively. acs.org This method confirms bonding descriptions by quantifying atomic orbital contributions and the extent of back-donation. researchgate.net

Investigation of Electron and Ion Transport Mechanisms

Computational modeling plays a vital role in understanding the mechanisms of electron and ion transport in sodium-phosphorus materials, which is particularly important for their application in batteries. nih.gov Simulations can track the movement of sodium ions and electrons through the material's structure, identifying diffusion pathways and calculating activation energies. For instance, computational studies have been used to understand the diffusion of sodium atoms in black phosphorus, indicating that sodium ions intercalate between the layers. researchgate.net

The Bond Valence Site Energy (BVSE) model is a computational method used to simulate ion migration pathways and estimate activation energies. researchgate.net This model has been successfully applied to various sodium-containing compounds to predict one-, two-, or three-dimensional diffusion pathways for Na+ ions. researchgate.net Furthermore, DFT calculations can reveal changes in the electronic structure, such as a semiconductor-to-metal transition upon sodiation, which is beneficial for anode performance. arxiv.org Studies on heterostructured materials, like FeP/Co2P, have shown that the built-in electric field at the interface, as confirmed by DFT, can significantly enhance charge transfer and Na+ ion transportation. nih.gov

Material SystemTransport PhenomenonComputational MethodKey FindingsReferences
Black PhosphorusNa+ diffusionComputational studiesPlanar intercalation mechanism into interlayer spaces. researchgate.net
Na2ZnP1.5As0.5O7Na+ transport pathwaysBond Valence Site Energy (BVSE)Predicted 2D pathways in the interlayer space with an activation energy of 0.936 eV. researchgate.net
FeP/Co2P HeterostructureCharge and Na+ transportDensity Functional Theory (DFT)A built-in electric field at the interface accelerates charge and ion transport. nih.gov
PhosphoreneNa diffusionFirst-principles calculationsFast and anisotropic diffusion with a low energy barrier of 0.04 eV. arxiv.org

Simulation of Reaction Pathways and Structural Evolution

Simulating how Na-P compounds form and how their structures change during chemical reactions provides dynamic insights that complement static electronic structure calculations. Reactive molecular dynamics (MD) simulations, for example, can explore the potential energy surface of a reacting system, revealing accessible reaction pathways. acs.org

Computational studies have been crucial in elucidating the structural evolution of anode materials during sodiation and desodiation cycles. umd.edu For example, ab initio molecular dynamics has suggested a change from an intercalation to an alloying process during the sodiation of phosphorus. acs.org Simulations can also predict the intermediate phases that form during solid-state reactions, capturing the effects of reactant spatial distribution and reaction kinetics. lbl.gov These simulations can help in understanding complex phase transformations and in designing synthetic routes to new materials. arxiv.orgresearchgate.net Furthermore, computational analysis can shed light on the structural evolution and identification of active species during electrocatalytic processes involving phosphides. ucl.ac.uk

Mechanistic Insights from Computational Data

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the complex chemical and electrochemical processes in sodium-phosphorus systems. These theoretical approaches provide atomistic-level insights into reaction mechanisms, phase stability, and electronic structures that are often difficult to probe experimentally.

A significant area of research has been the sodiation and desodiation mechanism of phosphorus, a promising anode material for sodium-ion batteries (SIBs). arxiv.org Operando Pair Distribution Function (PDF) analysis combined with DFT calculations has revealed that the sodiation and desodiation of phosphorus anodes follow distinctly different pathways. Sodiation proceeds along the thermodynamically favored path of lowest energy, involving the transformation of phosphorus first into NaP and subsequently into Na3P. arxiv.org This process requires the breaking and forming of multiple chemical bonds. arxiv.org In contrast, desodiation is governed by kinetics, where a layered Na3-xP-type structure is maintained through a deintercalation mechanism until phosphorus nanoclusters eventually form. arxiv.org

First-principles structure prediction studies have further illuminated the sodium-phosphorus phase diagram. Using methods like ab initio random structure searching (AIRSS), researchers have identified various new stable and metastable Na-P compounds. acs.org These studies provide a foundational understanding of the likely ionic arrangements at different sodium concentrations. acs.org For instance, calculations have shown that the NaP phase has a higher formation energy than the equivalent LiP phase in lithium-ion systems, and that Na3P has a higher formation energy than NaP, which influences the voltage profiles of Na-P battery cells. acs.org

DFT calculations are also crucial for understanding the role of phosphorus in other materials. In the context of phosphorus-doped carbon anodes, theoretical calculations confirm that phosphorus doping can increase the interlayer distance of carbon, modify the electronic structure, and enhance the adsorption of sodium ions. rsc.org This leads to more efficient sodium insertion/extraction and improved charge transfer kinetics. rsc.org Similarly, computational studies have been used to investigate the structure and optical behavior of phosphorus-linked, heptazine-based carbon nitrides synthesized using sodium phosphide. beilstein-archives.orgbeilstein-journals.org

Furthermore, computational analysis helps predict the stability of interfaces between electrodes and electrolytes in all-solid-state batteries. DFT calculations have been used to investigate the electrochemical stability and chemical reactivity of various sodium solid-state electrolyte chemistries. rsc.org These studies indicate that, compared to their lithium counterparts, sodium compounds generally have lower reduction voltage limits, suggesting enhanced stability when in contact with a sodium metal anode. rsc.org For example, compounds like Na3PO4 are predicted to be stable down to 0 V versus Na/Na+. rsc.org

Table 1: Summary of Mechanistic Insights from Computational Studies

System StudiedComputational MethodKey Mechanistic FindingReference
Phosphorus AnodeDFT, Operando PDFSodiation is thermodynamic (P → NaP → Na3P); desodiation is kinetic (layered Na3-xP maintained). arxiv.org
Na-P CompoundsDFT, AIRSSPrediction of new stable and metastable phases (e.g., Na5P4, NaP5). The formation energy of Na-P compounds influences battery voltage profiles. acs.org
P-doped Carbon AnodeDFTP-doping increases interlayer spacing and enhances Na-ion adsorption, improving kinetics. rsc.org
Sodium Phosphorothioate Complexes (Na-S-P)DFTRevealed complex structures and reaction mechanisms, showing the prevention of solid precipitate formation. pnas.org
Na Solid-State ElectrolytesDFTNa compounds (e.g., Na3PO4) show enhanced cathodic stability compared to Li analogues. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior of Phosphorus Compounds

Molecular Dynamics (MD) simulations are a powerful tool for investigating the time-dependent, dynamic behavior of atoms and molecules in sodium-phosphorus compounds. By simulating the movements and interactions of particles over time, MD provides insights into structural evolution, ion diffusion, and the properties of non-crystalline materials like glasses.

MD simulations have been extensively used to generate structural models of sodium phosphate (B84403) glasses. researchgate.netaip.org These simulations are critical for understanding the short- and medium-range order in these materials, which have applications ranging from bioactive glasses to sealing materials. researchgate.netnih.gov A key finding from these studies is the importance of including three-body potential terms in the simulation to accurately regulate inter-tetrahedral bond angles (O–P–O and P–O–P) and reproduce experimental results for Qⁿ speciation (the number of bridging oxygens per PO4 tetrahedron). aip.org Simulations have also detailed the coordination environment of ions; for example, in P2O5-CaO-Na2O glasses, sodium and calcium ions typically occupy a pseudo-octahedral environment with average oxygen coordination numbers around 6.55 and 6.85, respectively. nih.gov

To improve the accuracy of these simulations, specialized force fields have been developed. The ReaxFF reactive force field, for instance, has been used to simulate binary sodium phosphate glasses, allowing for the investigation of bond breaking and formation. acs.org These simulations accurately predict P-O bond lengths and coordination numbers of 4.0, consistent with experimental data, and can distinguish between phosphorus bonding to bridging and non-bridging oxygens. acs.org

In the context of battery materials, ab initio molecular dynamics (AIMD) studies have suggested dynamic changes during the charging and discharging processes. For Na-P systems, AIMD has proposed a shift from an intercalation to an alloying sodiation process at a concentration of Na0.25P. acs.org AIMD has also been applied to study the kinetic effects at electrode-electrolyte interfaces, revealing that the formation of certain compounds like Na3P can be kinetically favored over other thermodynamically predicted products. rsc.org

MD simulations also provide crucial information on the diffusion and binding of sodium ions in biological contexts. Simulations of DNA with sodium counterions show that the interaction is highly dynamic, with Na+ ions forming short-lived contacts primarily with the charged phosphate atoms of the DNA backbone. nih.gov These studies help elucidate how cations are distributed around complex biomolecules and the role of hydration. nih.gov

Table 2: Findings from Molecular Dynamics Simulations of Sodium-Phosphorus Systems

System StudiedSimulation TypeKey Finding on Dynamic BehaviorReference
Sodium Phosphate GlassesClassical MDThree-body potentials are essential for accurately modeling bond angles and network structure. Na+ ions have an average oxygen coordination number of ~6.55. aip.orgnih.gov
Binary Sodium Phosphate GlassMD with ReaxFFSimulations accurately reproduced P-O coordination of 4.0 and differentiated between bridging and non-bridging oxygen bond distances. acs.org
Na-P Anode SystemAIMDProposed a dynamic change in the sodiation mechanism from intercalation to alloying at specific Na concentrations. acs.org
DNA with Na+ CounterionsClassical MDNa+ binding to phosphate groups is dynamic and transient. The presence of one cation repels others from nearby binding sites. nih.gov
Solid-Electrolyte InterfacesAIMDDemonstrated that kinetic factors can favor the formation of Na3P at interfaces, even if other products are thermodynamically more stable. rsc.org

Applications of Sodium Phosphides in Chemical Synthesis

Precursors for Organophosphorus Compounds

Sodium phosphides are fundamental precursors for the synthesis of a wide range of organophosphorus compounds. The high reactivity of the phosphide (B1233454) anion allows for the formation of phosphorus-carbon bonds through reactions with various electrophiles, most notably alkyl and aryl halides. beilstein-journals.orgwikipedia.org

Synthesis of Secondary and Tertiary Phosphines

One of the most significant applications of sodium phosphide is in the synthesis of secondary (R₂PH) and tertiary (R₃P) phosphines. These reactions typically involve the nucleophilic substitution of alkyl or aryl halides with a phosphide source. beilstein-journals.orgwikipedia.org

The reaction of sodium phosphide with alkyl halides can lead to the formation of various alkylated phosphines. For instance, phosphine (B1218219) (PH₃) can be reacted with metallic sodium to produce sodium phosphide, which then reacts with alkyl halides to yield primary phosphines (RPH₂) and subsequently trialkylphosphines (R₃P). google.com However, controlling the degree of alkylation to selectively obtain primary or secondary phosphines can be challenging, often resulting in mixtures of products. nih.gov

A more controlled approach involves the use of alkali metal organophosphides, such as sodium diphenylphosphide (Ph₂PNa). These reagents, which can be prepared from the reaction of chlorodiphenylphosphine (B86185) with sodium, readily react with alkyl or aryl halides to produce tertiary phosphines. rsc.org The reactivity of the alkyl halide follows the order of iodide > bromide > chloride, and primary alkyl halides are more reactive than secondary ones. oup.com

The choice of the alkali metal can also influence the outcome of the reaction. For instance, sodium has been shown to be superior to lithium or potassium for the selective cleavage of C–P bonds in triarylphosphines to generate diarylphosphides (R₂PNa). acs.org These diarylphosphides can then react with a variety of aryl chlorides to efficiently produce unsymmetrical triarylphosphines. acs.org

The table below summarizes some examples of the synthesis of secondary and tertiary phosphines using sodium phosphide and its derivatives.

Phosphide SourceElectrophileProductReference
Na₃PMethyl halidesTrimethylphosphine researchgate.net
Na₃PAlkyl halidesMonoalkyl phosphines researchgate.net
R₂PNaAryl chloridesR₂PAr acs.org
Ph₂PNaMenthyl chloridesChiral phosphines acs.org
Ph₂PNaPhClPh₃P acs.org

Formation of Chiral Phosphine Derivatives

The synthesis of chiral phosphines is of paramount importance due to their extensive use as ligands in asymmetric catalysis. beilstein-journals.orgtcichemicals.com Sodium phosphides and their derivatives play a crucial role in the preparation of these valuable compounds.

One strategy involves the reaction of a metal phosphide with a chiral electrophile. For example, chiral phosphines have been successfully synthesized in good yields through the reaction of sodium diarylphosphides (R₂PNa) with menthyl chlorides. acs.org Another approach utilizes chiral starting materials to generate chiral phosphide intermediates. For instance, optically pure ferrocenyl sulfoxides can be used to synthesize planar chiral dicyclohexylphosphines. acs.org

The use of phosphine-borane complexes has also emerged as a powerful method for the stereoselective synthesis of chiral phosphines. mdpi.com In this methodology, a chiral phosphine-borane complex can be deprotonated to form a lithium phosphide-borane, which can then be alkylated with retention of configuration at the phosphorus atom. mdpi.com While this often involves lithium phosphides, the underlying principle of nucleophilic substitution by a phosphide anion is the same.

The development of synthetic routes to P-chirogenic phosphines, where the phosphorus atom is the stereogenic center, has been a significant area of research. tcichemicals.comscholaris.ca These syntheses often involve the stereospecific reaction of a chiral phosphide or phosphine oxide intermediate. mdpi.comscholaris.ca For example, the reaction of chiral metal phosphides with alkyl halides can proceed with retention of configuration at the phosphorus center to afford optically active tertiary phosphine oxides. mdpi.com

Ligands in Homogeneous and Heterogeneous Catalysis

Phosphines are a cornerstone of modern catalysis, serving as ligands for transition metals in a vast array of chemical transformations. The electronic and steric properties of the phosphine ligand can be finely tuned to control the activity and selectivity of the metal catalyst. Sodium phosphides are instrumental in the synthesis of these crucial ligands.

Development of Phosphine Ligands for Transition Metal Catalysis

The synthesis of phosphine ligands often relies on the formation of P-C bonds, a reaction where sodium phosphides excel. rsc.orgacs.org By reacting various sodium phosphides with appropriate organic halides, a diverse library of phosphine ligands with tailored steric and electronic properties can be accessed. acs.orgorganic-chemistry.org For example, electron-rich and sterically bulky phosphine ligands, which are highly effective in many cross-coupling reactions, can be prepared using this methodology. libretexts.org

The development of new ligand scaffolds is an active area of research. For instance, indolyl phosphine ligands, which have shown high efficiency in Suzuki-Miyaura cross-coupling reactions, are synthesized through a multi-step process that can involve the use of phosphide intermediates. organic-chemistry.org Similarly, ferrocenyl monophosphine ligands, which are effective in the coupling of aryl chlorides, are synthesized via a sequence that includes the reaction of a phosphide with an electrophile. acs.org

The versatility of the sodium phosphide approach allows for the creation of both monodentate and bidentate phosphine ligands. libretexts.org Bidentate ligands, which can chelate to a metal center, often exhibit enhanced stability and can lead to improved catalytic performance. libretexts.org

Role in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. libretexts.org The performance of the palladium catalysts typically used in these reactions is highly dependent on the nature of the phosphine ligand. libretexts.orgliv.ac.uk

Phosphine ligands synthesized from sodium phosphide precursors have demonstrated excellent performance in Suzuki-Miyaura coupling. acs.orgorganic-chemistry.org For example, air-stable indolyl phosphines, when combined with a palladium precursor, effectively catalyze the coupling of even unactivated aryl chlorides at low catalyst loadings. organic-chemistry.org The steric and electronic tunability of these ligands is key to their high catalytic efficiency. organic-chemistry.org

Electron-rich and bulky phosphine ligands are particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. libretexts.org The use of such ligands, often prepared from sodium phosphide reagents, has enabled the coupling of challenging substrates like aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. libretexts.org

The table below highlights some phosphine ligands synthesized using phosphide chemistry and their application in Suzuki-Miyaura coupling.

Ligand TypeApplication in Suzuki CouplingReference
Indolyl PhosphinesCoupling of unactivated aryl chlorides organic-chemistry.org
Ferrocenyl MonophosphinesCoupling of activated and deactivated aryl chlorides acs.org
Dialkylbiaryl PhosphinesGeneral Suzuki-Miyaura reactions libretexts.org

Advanced Materials Precursors

Beyond their role in catalysis, sodium phosphides are also utilized as precursors for the synthesis of advanced materials. The reactivity of the phosphide anion can be exploited to create materials with specific electronic and structural properties.

One notable application is in the synthesis of semiconductor materials. For example, indium phosphide (InP), a key material in optoelectronics, can be prepared by reacting in-situ generated "sodium phosphide" with indium(III) chloride. wikipedia.org In this process, sodium metal and white phosphorus react to form the phosphide reagent, which then immediately reacts with the indium salt. wikipedia.org

Furthermore, metal phosphides are being explored as promising anode materials for sodium-ion batteries due to their high theoretical capacities. rsc.org The synthesis of these materials often involves the reaction of a metal salt with a phosphorus source, and methods derived from sodium phosphide chemistry can be relevant in this context.

Phosphorus-based materials are also finding applications in other areas. For instance, iron phosphide (FeP) supported on microporous materials has been investigated as a catalyst for the production of bio-jet fuel. researchgate.net While the direct use of sodium phosphide might not be the primary route, the fundamental understanding of phosphide chemistry is crucial for developing such advanced catalytic materials.

The development of novel phosphorus precursors is also an active area of research. For example, sodium phosphaethynolate has been introduced as a less hazardous alternative for the synthesis of highly luminescent InP-based quantum dots. acs.org

Formation of Phosphorus-Bridged Carbon Nitrides for Photocatalysis

A significant application of sodium phosphide is in the synthesis of phosphorus-bridged graphitic carbon nitride (g-PCN) materials, which are effective metal-free photocatalysts. researchgate.net Traditional methods for creating these materials often require high temperatures (above 500 °C) and long reaction times, leading to poorly defined structures. researchgate.net A more recent and efficient approach utilizes mechanochemistry, a process involving the milling of solid reactants at room temperature. researchgate.net

This mechanochemical method involves milling sodium phosphide (Na₃P) with a triazine source, such as cyanuric chloride, to form phosphorus-linked triazine networks. researchgate.net This is followed by a brief annealing step at a much lower temperature, typically around 300 °C for one hour. researchgate.netnih.gov This process yields well-ordered, layered g-PCN materials. researchgate.net The structure and composition of these materials have been extensively verified through a combination of analytical techniques, including powder X-ray diffraction (PXRD), X-ray photoelectron spectroscopy (XPS), and ³¹P magic-angle spinning nuclear magnetic resonance (MAS NMR), often supported by density functional theory (DFT) calculations. researchgate.netnih.govresearchgate.net

Similarly, phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN) have been synthesized by milling sodium phosphide with trichloroheptazine. beilstein-journals.org This bottom-up mechanochemical approach also benefits from milder conditions and shorter reaction times compared to conventional furnace-based techniques. nih.govresearchgate.net

The resulting phosphorus-linked materials exhibit promising properties for photocatalysis. nih.gov The introduction of phosphorus bridges between the carbon nitride layers has been shown to reduce photoluminescent recombination and increase photocurrent under broad-spectrum irradiation. nih.govresearchgate.net For example, the mechanochemically-generated g-PCN has been demonstrated as a highly effective photocatalyst for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. researchgate.net

Table 1: Photocatalytic Performance of Mechanochemically Synthesized g-PCN

Catalyst Synthesis Method Key Reactants Performance Metric Result Source

| g-PCN | Mechanochemical + Annealing (300°C) | Sodium Phosphide, Cyanuric Chloride | Hydrogen Evolution Rate | 122 µmol H₂ h⁻¹ g⁻¹ | researchgate.net |

Synthesis of Other Main Group and f-Element Phosphide Complexes

Sodium phosphide is a key reagent in salt metathesis reactions for the synthesis of a variety of molecular phosphide complexes, including those containing main group and f-block elements. A particularly useful precursor derived from sodium phosphide is the sodium salt of the bulky phosphanide (B1200255), [P(SiⁱPr₃)₂]⁻ (sodium bis(triisopropylsilyl)phosphide). This reagent can be prepared in a single step from red phosphorus and sodium metal, which react in situ to form a sodium phosphide species that is then treated with ClSiⁱPr₃. chemrxiv.orgacs.org

This sodium phosphanide salt serves as an effective transfer agent for the [P(SiⁱPr₃)₂]⁻ ligand to various metal centers. For instance, it has been used to synthesize the first examples of f-element bis(triisopropylsilyl)phosphide complexes. chemrxiv.org The reaction of [Na{P(SiⁱPr₃)₂}]n with lanthanide(II) iodides, [LnI₂(THF)₂], in toluene (B28343) yields the corresponding solvated lanthanide(II) phosphide complexes, [Ln{P(SiⁱPr₃)₂}₂(THF)x], where Ln can be Samarium (Sm), Europium (Eu), or Ytterbium (Yb). chemrxiv.org

In main group chemistry, this sodium phosphide derivative has been employed to create low-coordinate Group 12 complexes. acs.org The metathesis reaction between NaP(SiⁱPr₃)₂ and a suitable metal halide (e.g., ZnCl₂, CdI₂, HgBr₂) in diethyl ether produces monomeric, two-coordinate complexes of the form M[P(SiⁱPr₃)₂]₂ (where M = Zn, Cd, Hg). acs.org These reactions provide access to phosphide complexes in moderate to good yields (40–57%). acs.org

Table 2: Synthesis of Main Group and f-Element Phosphide Complexes Using a Sodium Phosphide-Derived Reagent

Target Complex Metal Element Metal Precursor Sodium Reagent Isolated Yield Source
[Sm{P(SiⁱPr₃)₂}₂(THF)₃] Samarium (f-element) [SmI₂(THF)₂] [Na{P(SiⁱPr₃)₂}]n 43-64% (for Ln series) chemrxiv.org
[Eu{P(SiⁱPr₃)₂}₂(THF)₃] Europium (f-element) [EuI₂(THF)₂] [Na{P(SiⁱPr₃)₂}]n 43-64% (for Ln series) chemrxiv.org
[Yb{P(SiⁱPr₃)₂}₂(THF)₂] Ytterbium (f-element) [YbI₂(THF)₂] [Na{P(SiⁱPr₃)₂}]n 43-64% (for Ln series) chemrxiv.org
Zn[P(SiⁱPr₃)₂]₂ Zinc (Group 12) ZnCl₂ NaP(SiⁱPr₃)₂ 40-57% (for Group 12 series) acs.org
Cd[P(SiⁱPr₃)₂]₂ Cadmium (Group 12) CdI₂ NaP(SiⁱPr₃)₂ 40-57% (for Group 12 series) acs.org

| Hg[P(SiⁱPr₃)₂]₂ | Mercury (Group 12) | HgBr₂ | NaP(SiⁱPr₃)₂ | 40-57% (for Group 12 series) | acs.org |

Sodium Phosphides in Materials Science and Energy Storage

Anode Materials for Sodium-Ion Batteries (SIBs)

Phosphorus is a highly promising anode material for sodium-ion batteries (SIBs) due to its high theoretical capacity for sodium storage (approximately 2590 mAh g⁻¹), low sodiation potential (around 0.4 V vs. Na/Na+), and natural abundance. rsc.org However, pure phosphorus anodes suffer from significant drawbacks, including large volume expansion during the sodiation/desodiation processes, which can lead to structural damage and rapid performance decline. rsc.org The low electrical conductivity of phosphorus also contributes to large polarization and slow reaction kinetics. researchgate.net To mitigate these issues, researchers are focusing on nanostructuring phosphorus and fabricating metal phosphides. rsc.org

Nanostructured Phosphorus and Phosphide (B1233454) Anodes

Creating nanostructured phosphorus and phosphide materials is an effective strategy to enhance the electrochemical performance of anodes in SIBs. oaepublish.com Techniques such as designing unique nanostructures and creating composites with carbonaceous materials like graphene and carbon nanotubes can alleviate the large volume changes and shorten the ion diffusion length during cycling. researchgate.netnih.gov These nanostructures help to buffer the stress from volume expansion and improve charge transfer. oaepublish.com

Sodium Storage Mechanisms in Phosphide-Based Electrodes

The sodium storage mechanism in phosphide-based electrodes is a key area of research. For many metal phosphides, the process involves a dual mechanism of conversion and alloying. e3s-conferences.org During the initial discharge (sodiation), the metal phosphide (MₓPᵧ) is converted into metallic nanoparticles (M) and sodium phosphide (Na₃P). Subsequently, both the metal and the phosphorus can alloy with sodium. e3s-conferences.orgresearchgate.net

For example, in tin phosphide (Sn₄P₃), a dual sodium storage mechanism of conversion and alloying is observed. e3s-conferences.org This multi-step reaction can help to buffer the volume changes. During the removal of sodium, a portion of the metal phosphide is transformed into pure metal, which can help prevent the pulverization of the material caused by volume expansion. e3s-conferences.org In-situ X-ray diffraction has been a valuable tool for understanding the phase transitions that occur during the sodiation and desodiation processes in various phosphide anodes. researchgate.net

Electrochemical Performance and Stability Investigations in SIBs

Phosphide anodes are considered promising for SIBs due to their high theoretical capacities and low working voltages. researchgate.net However, they often suffer from large volume expansion upon sodium insertion and extraction, leading to poor interfacial stability and capacity decay over cycling. researchgate.netnih.gov

Significant research has been dedicated to improving the electrochemical performance and stability of these anodes. Strategies include morphological design and interfacial modifications. researchgate.net For example, nickel phosphide (Ni₂P) coated with nitrogen-doped carbon (Ni₂P@NC) has shown impressive specific capacity and long-term cycling stability as a SIB anode, retaining a capacity of 288 mAh g⁻¹ over 300 cycles at 0.1 A g⁻¹. mdpi.com The carbon coating provides confinement, improves electrical conductivity, and buffers the volume changes during cycling. mdpi.com Similarly, composites of metal phosphides with materials like graphene have been shown to enhance cycle stability.

Electrochemical Performance of Various Phosphide Anodes in SIBs
Anode MaterialSpecific Capacity (mAh g⁻¹)Cycle LifeCurrent Density (A g⁻¹)Key Features
Sn₄P₃718 (reversible)100 cyclesN/ADual conversion and alloying mechanism. e3s-conferences.org
FeP@PCF196.6800 cycles (172.4 mAh g⁻¹ retained)1.0Nanoscale FeP in 3D porous carbon framework. mdpi.com
Ni₂P@NC288300 cycles0.1Nitrogen-doped carbon coating for stability. mdpi.com
Red P-SWCNT~7002000 cycles (80% retention)0.05High conductivity and mechanical stability from SWCNTs. acs.org

Relationship between Nanostructure and Battery Performance

A clear relationship exists between the nanostructure of phosphide anodes and their battery performance. uow.edu.au Nanostructuring is a key strategy to address the main challenges of phosphorus-based anodes: large volume expansion and low electrical conductivity. rsc.orgnih.gov

Active materials at the nanoscale can effectively shorten the transport paths for ions and electrons, and better accommodate the mechanical stress from volume changes during sodiation and desodiation. researchgate.net For example, nanostructures like yolk-shell Sn₄P₃ and nanowire arrays of Cu₃P have demonstrated excellent cycling stability by effectively accommodating volume expansion. researchgate.net The design of these nanoarchitectures is crucial for buffering volume changes and enhancing performance. researchgate.net Composites that chemically bond phosphorus with a conductive matrix, such as graphene, can also improve structural integrity and cycling stability. researchgate.net The interconnected porous networks in these nanostructures provide space to buffer stress and facilitate rapid charge transfer. oaepublish.com

Semiconductor Applications

Sodium phosphide serves as a crucial reagent in the synthesis of important semiconductor materials. chemeurope.com Its high reactivity makes it a valuable source of the phosphide anion for creating compound semiconductors. chemeurope.comwikipedia.org

Preparation of Indium Phosphide and Gallium Phosphide Materials

Sodium phosphide is utilized in the preparation of Indium Phosphide (InP) and Gallium Phosphide (GaP), which are significant III-V semiconductors. wikipedia.orgdaneshyari.com The synthesis often involves an in-situ generation of sodium phosphide, which then reacts with a metal halide. chemeurope.comwikipedia.org

Magnetic Materials

Synthesis of Magnetic Iron Phosphide Nanoparticles

Sodium phosphide (Na₃P) serves as a significant, though often hazardous, precursor in the synthesis of magnetic iron phosphide nanoparticles. rsc.orgtandfonline.com Traditional synthesis routes for iron phosphide (FeP) have frequently depended on the use of toxic materials like red or yellow phosphorus to first generate sodium phosphide, which is then reacted with an iron salt. researchgate.nettandfonline.com Solid-phase synthesis methods, for instance, typically employ highly reactive inorganic phosphorus sources, including Na₃P, which decompose to react with iron precursors. rsc.org However, due to the pyrophoric, toxic, and air-unstable nature of precursors like sodium phosphide, research has been directed towards developing safer, alternative synthetic methods. rsc.orgtandfonline.com

One notable approach involves a one-pot synthesis method that generates sodium phosphide in-situ. tandfonline.comtandfonline.com This method avoids the direct handling of toxic phosphorus forms by using a less toxic substance, tri-octylphosphine (TOP), and sodium metal (Na) to produce Na₃P. researchgate.net In this process, the catalytic cleavage of the P-C bond in TOP in the presence of sodium metal leads to the formation of Na₃P. tandfonline.com

The synthesis procedure begins with the preparation of Na₃P by reacting TOP and sodium metal under an argon atmosphere at elevated temperatures. tandfonline.com Anhydrous ferric chloride (FeCl₃) dissolved in TOP is then slowly added to the newly formed Na₃P mixture. tandfonline.com The reaction temperature is increased, and the mixture is stirred for several hours, resulting in the formation of TOP-capped iron phosphide nanoparticles (FeP/TOP-NPs). tandfonline.com The final black product can be isolated through centrifugation and washing. tandfonline.com

The resulting nanoparticles have been characterized extensively. X-ray diffraction (XRD) analysis confirms the orthorhombic crystal structure of FeP. researchgate.net Transmission electron microscopy (TEM) reveals the nanoparticle size to be approximately 10 nm. researchgate.net Magnetic property analysis using a superconducting quantum interference device (SQUID) shows a coercivity of 70 Oe at room temperature. researchgate.nettandfonline.com

The table below summarizes the key parameters and findings from a representative one-pot synthesis of magnetic iron phosphide nanoparticles using in-situ generated sodium phosphide.

ParameterDetails
Reactants Sodium (Na), tri-octylphosphine (TOP), Ferric chloride (FeCl₃)
Precursor Formed Sodium Phosphide (Na₃P), in-situ
Reaction Temperature Na₃P formation at ~280 °C; Nanoparticle formation at 320 °C
Atmosphere Argon
Final Product Trioctylphosphine (TOP) capped Iron Phosphide (FeP) nanoparticles
Crystal Structure Orthorhombic
Particle Size (TEM) ~10 nm
Magnetic Property Coercivity of 70 Oe at Room Temperature

Interdisciplinary Research with Sodium Phosphides

Astrochemistry and Astrobiology

The quest to understand the origins of life and the chemical evolution of the universe has led scientists to scrutinize the presence and behavior of phosphorus-bearing molecules in extraterrestrial environments. frontiersin.orgresearchgate.net Phosphorus is an essential element for life as we know it, forming the backbone of DNA, RNA, and ATP, the primary energy currency of cells. researchgate.net The detection of phosphorus compounds in space is therefore a critical area of research in astrochemistry and astrobiology. frontiersin.org

Phosphorus Chemistry in the Interstellar Medium and Planetary Atmospheres

Phosphorus has been identified in the atmospheres of Jupiter and Saturn, and its potential presence in the clouds of Venus has sparked considerable debate. frontiersin.org The interstellar medium (ISM), the vast expanse of gas and dust between stars, is also a key area of interest for phosphorus chemistry. frontiersin.orgresearchgate.net While phosphorus is relatively scarce in the cosmos compared to elements like hydrogen and oxygen, its role in forming prebiotic molecules makes it a crucial target for observation. arxiv.orgfrontiersin.org

Recent discoveries have further highlighted the importance of phosphorus in extraterrestrial contexts. The Cassini mission, for instance, detected sodium phosphate (B84403) ions in icy grains ejected from Saturn's moon Enceladus, suggesting the availability of this key ingredient for life in its subsurface ocean. frontiersin.orgastrobiology.com This finding is particularly significant as it points to the potential for habitable environments beyond Earth. astrobiology.com

The primary phosphorus-bearing molecules detected in the ISM include phosphorus nitride (PN) and phosphorus monoxide (PO). arxiv.orgastrobiology.com PN was the first phosphorus-containing molecule to be identified in space and has been observed in numerous sources. arxiv.org Both PO and PN are considered key species in astrochemical networks and are precursors to more complex, biogenic compounds. arxiv.org

Table 1: Detected Phosphorus-Bearing Molecules in the Interstellar Medium

MoleculeChemical FormulaLocation(s) of DetectionSignificance
Phosphorus NitridePNInterstellar clouds, circumstellar shells, extragalactic sourcesFirst P-bearing molecule detected in space; widespread. arxiv.orgastrobiology.com
Phosphorus MonoxidePOStar-forming regions, circumstellar envelopesPrecursor to phosphates; essential for astrobiology. arxiv.orgfrontiersin.orgunex.es
Phosphine (B1218219)PH₃Jupiter, SaturnPotential biosignature; role in chemical networks. frontiersin.orgfrontiersin.org
MethinophosphideCPCircumstellar envelope of IRC+10216Second P-bearing molecule detected in space. arxiv.org
Phosphorus Monoxide CationPO⁺Galactic Center molecular cloud G+0.693-0.027First phosphorus molecular ion found in the ISM. frontiersin.org
Sodium PhosphateNa₃PO₄ (in ionic form)Icy grains from EnceladusIndicates availability of soluble phosphorus. frontiersin.orgastrobiology.com

Modeling Reaction Networks for P-Bearing Molecules in Astrochemical Environments

Understanding the formation and destruction pathways of phosphorus-bearing molecules is crucial for accurately modeling astrochemical environments. aanda.org Researchers employ computational models to simulate the complex reaction networks that govern the abundances of species like PO and PN. aanda.orgarxiv.org These models incorporate various gas-phase and grain-surface reactions, considering factors such as temperature, density, and radiation fields. arxiv.org

Theoretical studies have shown that gas-phase reactions can significantly influence the observed abundances of P-bearing molecules. arxiv.org For example, the reaction between atomic phosphorus and the hydroxyl radical (OH) is a major pathway for the formation of PO in the ISM. unex.es Similarly, neutral-neutral reactions, such as those involving PO and nitrogen atoms, play a significant role in determining the relative abundances of PO and PN in dense clouds. aanda.orgarxiv.org

However, significant uncertainties remain in these models. frontiersin.org The reaction rates for many key processes are not well-constrained by experimental data, and the role of grain-surface chemistry is still not fully understood. arxiv.orgfrontiersin.org Further laboratory experiments and theoretical calculations are needed to refine these reaction networks and improve the predictive power of astrochemical models. astrobiology.com

Spectroscopic Measurements for Detection and Quantification of P-Bearing Molecules

The detection and quantification of phosphorus-bearing molecules in space rely heavily on spectroscopic techniques, primarily radio and infrared astronomy. arxiv.orgastrobiology.com Each molecule has a unique spectral fingerprint that allows astronomers to identify it and determine its abundance. However, the low abundance of phosphorus makes these detections challenging. astrobiology.com

To aid in the identification of new P-bearing molecules, researchers are using computational quantum chemistry to predict their infrared spectra. frontiersin.orguts.edu.auarxiv.org High-throughput computational approaches have been developed to generate spectral data for hundreds of potential phosphorus-containing molecules. frontiersin.orguts.edu.au This theoretical data is crucial for interpreting observations from telescopes and for guiding future searches for these elusive molecules. arxiv.org

The development of new observational facilities with higher sensitivity and angular resolution will provide new opportunities to study phosphorus chemistry in greater detail. astrobiology.com The synergy between observational astronomy, laboratory spectroscopy, and theoretical modeling will be essential for advancing our understanding of the role of phosphorus in the cosmos. astrobiology.com

Fundamental Inorganic Chemistry

The study of sodium phosphides also provides valuable insights into fundamental concepts of inorganic chemistry, particularly concerning the behavior of alkali metals in chemical compounds.

Understanding Alkali Metal Coordination in Phosphide (B1233454) Complexes

Alkali metals, including sodium, are characterized by a single valence electron, which they readily lose to form a +1 cation. wikipedia.org Due to their low charge and relatively large size, alkali metal cations typically form weak coordination complexes with simple Lewis bases. wikipedia.org However, the coordination chemistry of alkali metals can be quite diverse, with lithium, the smallest of the alkali metals, exhibiting a particularly rich chemistry. wikipedia.org

In phosphide complexes, the coordination environment of the alkali metal cation is influenced by several factors, including the nature of the phosphide anion and the presence of other ligands. rsc.org For example, in the lithium phosphide complex [Li{PR(C₆H₄CH₂NMe₂-2)}(THF)₂], the lithium cation is coordinated to both the phosphorus and nitrogen atoms of the phosphide ligand, as well as to two tetrahydrofuran (B95107) (THF) solvent molecules. rsc.org

The coordination number and geometry of the alkali metal can vary significantly. In some cases, the alkali metal may be coordinated to multiple phosphide units, leading to the formation of polymeric structures. The specific coordination environment has a direct impact on the reactivity and physical properties of the complex.

Aggregation Phenomena of Alkali Metal Phosphides

Alkali metal phosphides often exhibit a tendency to aggregate, forming clusters or polymeric structures in both the solid state and in solution. dntb.gov.ua This aggregation is driven by the electrostatic interactions between the alkali metal cations and the phosphide anions, as well as by other intermolecular forces.

The degree of aggregation can be influenced by the steric bulk of the substituents on the phosphorus atom and the nature of the solvent. dntb.gov.ua For example, sterically demanding phosphide ligands can prevent extensive aggregation, leading to the formation of monomeric or dimeric species. rsc.org

The study of aggregation phenomena is important for understanding the structure-property relationships of these compounds. The aggregation state can affect the solubility, reactivity, and catalytic activity of the phosphide complex. X-ray crystallography is a key technique used to elucidate the solid-state structures of these aggregates, revealing a fascinating variety of molecular architectures, from simple dimers to complex cage-like structures. researcher.life

Challenges and Future Research Directions in Sodium Phosphide Chemistry

Synthetic Challenges and Optimization

The synthesis of sodium phosphide (B1233454) compounds is often complex and requires careful control of reaction conditions. Developing more efficient and safer synthetic routes is a primary area of focus for researchers.

Development of More Efficient and Safer Synthetic Routes

Traditional methods for synthesizing transition metal phosphides, a related class of materials, often involve high-temperature reduction techniques (above 500 °C) which can lead to poor control over particle morphology and the presence of impurities. acs.orgnrel.gov To address these issues, solution-synthesis methods have been developed, allowing for the creation of uniform binary transition metal phosphide nanoparticles. acs.orgnrel.gov However, many synthetic routes still rely on hazardous reagents and energetically costly transformations, which also generate potentially harmful byproducts. rsc.org

A significant challenge lies in the development of synthetic pathways that are not only efficient but also inherently safer. For instance, the use of sodium hypophosphite for in situ generation of phosphine (B1218219) gas avoids the handling of this toxic and flammable gas directly. researchgate.net The development of biocatalytic methods, which operate under mild conditions and often with high selectivity, presents a promising, though largely unexplored, avenue for creating more sustainable synthetic routes. acs.org The goal is to develop scalable processes that minimize waste and avoid the use of hazardous materials, a principle that is gaining traction in the broader chemical industry. acs.orgnih.gov

Overcoming Handling Issues in Phosphide Synthesis

The high reactivity of phosphide precursors presents significant handling challenges. For example, tris(trimethylsilyl)phosphine, a common phosphorus source, is highly reactive, while aminophosphines offer a more stable and lower-cost alternative. nih.gov Many phosphide synthesis reactions must be conducted under rigorously air-free conditions due to the potential for pyrophoric and toxic phosphorus species to evolve. nrel.gov

Understanding Structure-Reactivity Relationships

A deep understanding of how the structure of sodium phosphide compounds influences their reactivity is crucial for designing new materials with tailored properties. This involves elucidating the complex interplay of steric and electronic factors, as well as the role of the surrounding chemical environment.

Elucidating the Influence of Steric and Electronic Factors on Reactivity

The reactivity of phosphide compounds is governed by a combination of steric and electronic effects. rsc.org Steric hindrance, the physical blocking of a reaction site by bulky chemical groups, can significantly impact reaction rates. slideshare.net For example, in the hydrolysis of esters, bulkier substituents slow down the reaction by impeding the approach of the nucleophile. slideshare.net

Electronic effects, which relate to the distribution of electron density in a molecule, also play a critical role. Electron-withdrawing groups can increase the reactivity of a molecule by making certain atoms more susceptible to nucleophilic attack. rsc.org The interplay between these factors is complex and not always straightforward to predict. Computational methods, such as Density Functional Theory (DFT), are increasingly being used to model these interactions and gain a deeper understanding of structure-reactivity relationships. nih.govethz.ch

FactorInfluence on ReactivityExample
Steric Hindrance Decreases reaction rates by physically blocking the reactive site.Bulky substituents on an ester slow down hydrolysis. slideshare.net
Electron-Withdrawing Groups Can increase reactivity by making atoms more electrophilic.Substituents on aromatic rings can influence the rate of reaction. rsc.org
Electron-Donating Groups Can decrease reactivity by making atoms less electrophilic.The electronic nature of substituents can shift reaction equilibria. rsc.org

Exploring the Role of Solvating Ligands on Structural Motifs

The solvent and any coordinating ligands present during the synthesis and in the final material can have a profound impact on the structure of alkali metal phosphides. rsc.org These ligands can influence the degree of oligomerization, leading to the formation of monomers, dimers, or larger aggregates. rsc.org The nature of the solvent can also affect the kinetics and thermodynamics of a reaction. nih.gov

For instance, in the case of lithium phosphides, the use of different co-ligands like THF, TMEDA, and PMDETA results in a variety of structural motifs. rsc.org The solvent can also play a direct role in the reaction mechanism, as seen in the hydrolysis of phosphate (B84403) esters where the solvent can act as a catalyst or inhibitor. nih.gov Future research will focus on using solvating ligands as a tool to control the structure and, consequently, the properties of sodium phosphide materials. This could involve the design of specific ligands that promote the formation of desired structural motifs with enhanced reactivity or stability.

Advancements in Materials Design

The unique properties of sodium phosphide and related materials make them promising candidates for a range of applications, particularly in energy storage. The design of new materials with enhanced performance is a major driving force in this field.

Recent advancements in sodium-ion batteries (SIBs) have highlighted the potential of phosphide-based materials as high-capacity anodes. rsc.orgresearchgate.net However, these materials often suffer from large volume changes during charging and discharging, which can lead to poor cycling stability. researchgate.netresearchgate.net To address this, researchers are developing composite materials where the phosphide is combined with a conductive and mechanically robust matrix, such as carbon. mdpi.com

Another area of focus is the development of new cathode materials for SIBs. Polyanionic compounds, including phosphates, are attractive due to their structural stability and ability to operate at high voltages. pku.edu.cnarxiv.orgrsc.org By incorporating different transition metals and tuning the polyanionic framework, it is possible to optimize the electrochemical performance. arxiv.org For example, the introduction of iron into a vanadium-based phosphate cathode has been shown to enhance conductivity and stability. technologynetworks.com

Strategies for Enhanced Performance in Energy Storage Devices

Sodium phosphide (Na₃P) and other phosphorus-based materials are promising for sodium-ion batteries (SIBs) due to their high theoretical capacities. researchgate.netresearchgate.netrsc.org However, they face significant challenges, including large volume expansion during sodiation (up to 400%), which leads to pulverization of the electrode material and rapid capacity decay. researchgate.netoaepublish.comresearchgate.net Another major issue is the inherently low electronic conductivity of phosphides. researchgate.netresearchgate.net

To overcome these hurdles, researchers are exploring several strategies:

Nanostructuring and Morphology Control: Designing unique micro- and nanostructures can buffer the volume changes and improve structural stability. researchgate.netresearchgate.net This includes the synthesis of nanoparticles, nanotubes, nanosheets, and nanoflowers. researchgate.netnih.gov

Composites with Conductive Matrices: Incorporating phosphides into conductive matrices like carbon nanotubes or graphene can significantly enhance electron transfer and mitigate volume expansion. researchgate.netoaepublish.com

Surface Coating and Interfacial Engineering: Applying protective coatings or engineering the electrode-electrolyte interface can prevent unwanted side reactions and improve stability. researchgate.netnih.gov For example, creating a stable solid electrolyte interphase (SEI) is crucial for long-term cycling.

Heteroatom Doping: Introducing other elements into the phosphide structure can alter its electronic properties and improve conductivity. oaepublish.com

Electrolyte Optimization: Developing new electrolyte formulations can improve ionic conductivity and the stability of the SEI layer. oaepublish.com

Repairing Pulverization: One novel approach involves using red phosphorus-impregnated carbon nanofibers to "repair" the pulverized material during cycling. researchgate.net

These strategies aim to create high-performance phosphide anodes that can enable the development of cost-effective and large-scale energy storage systems based on abundant sodium resources. researchgate.netrsc.org

Tailoring Phosphide Nanostructures for Specific Applications

The ability to control the size, shape, and dimensionality of sodium phosphide and other metal phosphide nanostructures is crucial for optimizing their properties for specific applications, particularly in energy storage and catalysis. tandfonline.comwashington.edu

For Energy Storage:

The primary goal is to mitigate the large volume changes that occur during the sodiation/desodiation process in sodium-ion batteries. researchgate.netmdpi.com Tailored nanostructures can provide several advantages:

Increased Surface Area: Nanostructures like nanoparticles and nanosheets offer a larger surface area for the electrode-electrolyte interface, which can enhance reaction kinetics. mdpi.com

Improved Strain Accommodation: The void spaces in yolk-shell architectures and porous frameworks can accommodate the volume expansion, preventing pulverization of the electrode and improving cycling stability. tandfonline.commdpi.com

Enhanced Ion and Electron Transport: One-dimensional nanostructures such as nanotubes and nanowires can provide direct pathways for electron and ion transport, leading to better rate capability. researchgate.netresearchgate.net

Researchers have successfully synthesized various transition metal phosphide nanostructures, including nanotubes, nanoparticles, nanosheets, nanorods, and nanoflowers. nih.gov For instance, iron phosphide (FeP) nanoparticles within a 3D porous carbon framework have demonstrated excellent sodium storage performance and cycling stability. mdpi.com Similarly, yolk-shelled Ni₂P/C nanospheres have been fabricated for use as electrocatalysts. tandfonline.com

For Catalysis:

The catalytic activity of metal phosphides is highly dependent on their surface structure and composition. acs.org Tailoring nanostructures allows for the exposure of specific crystal facets with higher catalytic activity. The synthesis of shape-controlled Ni₂P nanoparticles, for example, has led to highly active electrocatalysts. acs.orgmdpi.com The ability to control the composition and morphology of these nanomaterials opens up possibilities for designing highly efficient and selective catalysts for a wide range of chemical transformations. acs.org

Expanding Catalytic Applications

Discovery of New Catalytic Transformations Utilizing Sodium Phosphides

Sodium phosphide (Na₃P) and other metal phosphides are emerging as versatile and cost-effective catalysts for a variety of chemical reactions. mdpi.comchemeurope.comacs.org Their unique electronic and structural properties make them promising alternatives to more expensive noble metal catalysts. chemistryviews.org

Historically, the catalytic applications of phosphides have been focused on hydroprocessing reactions such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). nih.gov However, recent research has expanded their use to a broader range of transformations:

Hydrophosphination: Sodium diphenylphosphides, synthesized with Lewis base donors, have been shown to be efficient catalysts for the hydrophosphination of alkynes. researchgate.net This reaction is a key method for forming carbon-phosphorus bonds, which are important in the synthesis of various organophosphorus compounds.

Polymer Production: Sodium phosphide is used commercially as a catalyst, often in conjunction with zinc phosphide and aluminum phosphide, in the production of polymers. chemeurope.com

Reductive Molecular Transformations: Transition metal phosphide nanoparticles have demonstrated high efficiency as reusable heterogeneous catalysts for reactions like the hydrogenation of nitriles to primary amines and the reductive amination of carbonyl compounds. mdpi.com They are notably air-stable, which is a significant advantage over many traditional non-precious metal catalysts. mdpi.comchemistryviews.org

Electrocatalysis: Metal phosphides are being extensively studied as electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen. mdpi.comrsc.org Their performance can be tuned by controlling the metal-to-phosphorus ratio and by creating bimetallic phosphides. mdpi.com

Photocatalysis: The development of phosphorus-doped graphitic carbon nitrides, synthesized using sodium phosphide, has opened up new possibilities for metal-free photocatalysis. beilstein-journals.org These materials show promise for applications such as water splitting. beilstein-journals.org

The ongoing exploration of metal phosphides in catalysis is driven by the need for sustainable and economical chemical processes. mdpi.comresearchgate.net Future research will likely focus on uncovering new catalytic activities, understanding reaction mechanisms in greater detail, and designing more robust and selective phosphide-based catalysts. acs.org

Emerging Areas of Research

Exploration of Heavier Alkali Metal Phosphides

Research into phosphide compounds is expanding beyond sodium to include heavier alkali metals such as potassium (K), rubidium (Rb), and cesium (Cs). acs.orgresearchgate.net This exploration is driven by the potential for these compounds to exhibit unique and potentially superior properties compared to their lighter counterparts.

Theoretical studies and experimental validations are beginning to uncover the promising characteristics of these heavier alkali metal phosphides. For instance, first-principles calculations have predicted that compounds like CsK₂Bi and CsK₂Sb could exhibit exceptionally high thermoelectric figures of merit. researchgate.net This suggests their potential for use in waste heat recovery and cooling applications. The excellent thermoelectric performance is attributed to a "phonon-glass electron-crystal" like behavior, where the material has very low thermal conductivity (like glass) but good electrical conductivity (like a crystal). researchgate.net

The synthesis and structural characterization of these heavier alkali metal phosphides are also active areas of investigation. For example, the first structurally authenticated heavier alkali metal complex of a phosphorus-stabilized carbanion, involving potassium, has been reported. acs.org Furthermore, the first examples of structurally characterized Rb-PR₃ and Cs-PR₃ contacts have been synthesized. acs.org

The doping of nanostructures with heavier alkali metals is another promising avenue. Studies have shown that doping aluminum phosphide and boron phosphide nanoclusters with alkali metals can lead to a remarkable nonlinear optical response. researchgate.net The effect generally increases with the size of the alkali metal, suggesting that systems with heavier alkali metals could exhibit even higher hyperpolarizability values. researchgate.net This is attributed to the lower ionization potential of the heavier alkali metals, which facilitates the creation of a diffuse electron system. researchgate.net

While the exploration of heavier alkali metal phosphides is still in its early stages, the initial findings point towards a rich area of research with potential applications in thermoelectrics, nonlinear optics, and potentially other fields where the unique properties of these compounds can be leveraged. acs.orgresearchgate.netresearchgate.net

Interdisciplinary Studies at the Interface of Chemistry and Other Sciences

The study of sodium phosphide and related compounds is increasingly benefiting from interdisciplinary approaches that combine chemistry with physics, materials science, and computational science. lancs.ac.ukroyalsocietypublishing.orgmpg.de This convergence of disciplines is crucial for tackling complex challenges and unlocking the full potential of these materials.

Key Interdisciplinary Areas:

Chemistry and Physics: The fundamental understanding of the electronic structure, bonding, and dynamic properties of phosphides relies heavily on physical principles and characterization techniques. mpg.de For example, understanding the "phonon-glass electron-crystal" behavior in thermoelectric phosphides requires a deep knowledge of solid-state physics. researchgate.net Single-molecule studies, which are at the interface of biology, physics, and chemistry, provide powerful tools to probe the properties and dynamics of individual molecules. royalsocietypublishing.org

Chemistry and Materials Science: The synthesis of novel phosphide nanostructures with tailored properties for specific applications, such as in batteries and catalysts, is a central theme in materials science. tandfonline.comarxiv.org The development of composites, such as metal-organic framework (MOF)-phosphate glass composites, combines the expertise of both fields to create new functional materials. acs.org The goal is to design and fabricate materials with hierarchical structures that exhibit enhanced performance. mpg.de

Chemistry and Computational Science: Computational modeling, including Density Functional Theory (DFT), plays a vital role in predicting the structure, stability, and properties of new phosphide materials. beilstein-journals.orgkaust.edu.sa These theoretical studies can guide experimental efforts by identifying promising candidates for synthesis and by providing insights into reaction mechanisms at the atomic level. researchgate.net For example, computational studies have been used to investigate the influence of phosphorus linkers on the optical behavior of carbon nitrides and to understand the sodiation mechanisms in battery materials. beilstein-journals.orgkaust.edu.sa

This interdisciplinary approach is essential for addressing complex, real-world problems. lancs.ac.uk The collaboration between chemists, physicists, materials scientists, and computational scientists is accelerating the discovery and development of advanced phosphide materials with applications ranging from energy storage and catalysis to thermoelectrics and beyond. mdpi.comresearchgate.netarxiv.org

Q & A

Basic: What analytical methods are recommended for detecting phosphane in biological or synthetic samples?

Answer: Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is widely used for phosphane detection due to high sensitivity and specificity. For biological matrices (e.g., blood, lung tissue), headspace-GC-MS minimizes matrix interference by isolating volatile phosphane under controlled nitrogen atmospheres . Validation should include internal standards (e.g., methyl ethyl ketone) and negative controls to confirm reproducibility.

Basic: How can sodium-containing precursors be safely handled in air-sensitive phosphane synthesis?

Answer: Sodium-based reagents (e.g., NaH, NaNH2_2) require inert atmosphere techniques (glovebox/Schlenk lines) due to their reactivity with moisture and oxygen. For example, in catalytic Wittig reactions, sodium carbonate or soluble amines like DIPEA are used to deprotonate intermediates while minimizing side reactions . Reaction progress should be monitored via 31^{31}P NMR to track phosphane speciation .

Advanced: How do intermolecular interactions influence structural ambiguities in sodium-phosphane complexes?

Answer: High-resolution X-ray diffraction paired with QTAIM (Quantum Theory of Atoms in Molecules) analysis resolves electron density distributions, distinguishing ionic vs. covalent bonding. For instance, in tris(ammine)cyclopentadienyl sodium, N-H···π interactions stabilize cyclopentadienyl bending, validated via Hirshfeld surface and Non-Covalent Interaction (NCI) plots . Disorder modeling (e.g., 50:50 ammonia occupancy) is critical for refining asymmetric units .

Advanced: What strategies address contradictory NMR and crystallography data in phosphane equilibria studies?

Answer: Solution-phase equilibria (e.g., phosphane ligand exchange in Au/Pd complexes) require complementary techniques: 31^{31}P NMR identifies dynamic species, while X-ray crystallography captures dominant solid-state structures. For example, Au-Cl-phosphane complexes exhibit solution-phase ligand redistribution not observed in crystallized forms, necessitating kinetic vs. thermodynamic analyses .

Basic: What are the best practices for synthesizing air-stable phosphane ligands?

Answer: Bulky substituents (e.g., adamantyl groups in AdBrettPhos) enhance steric protection of the phosphorus center. Synthesis under inert atmospheres with rigorous drying of solvents (e.g., THF over Na/benzophenone) prevents oxidation. Purity is confirmed via melting point analysis and 1^{1}H/31^{31}P NMR .

Advanced: How can charge density studies resolve electronic ambiguities in sodium-phosphane systems?

Answer: Synchrotron X-ray data (≤0.7 Å resolution) combined with multipole refinement in SHELXL quantifies atomic charges and Laplacian distributions. For example, in bis(2-benzothiazolyl)phosphane, deformation density maps reveal conjugation effects between P-C bonds and heteroaromatic rings, validated against theoretical calculations .

Basic: What methodologies validate phosphane degradation pathways in environmental or biological systems?

Answer: Isotopic labeling (e.g., 32^{32}P tracing) and oxidative product profiling (e.g., phosphates/phosphites via ion chromatography) identify degradation routes. Myeloperoxidase-mediated biodegradation studies in lung tissue models can quantify graphene-phosphane interactions .

Advanced: How do phosphane ligands modulate cytotoxicity in metal complexes?

Answer: Structure-activity relationships (SARs) compare phosphane substituents (e.g., HMPT vs. PTA) in Pt/Pd complexes. In vitro assays (e.g., A2780 ovarian cancer cells) reveal enhanced antiproliferative effects with electron-withdrawing phosphanes, linked to cellular uptake and ROS generation via ICP-MS and flow cytometry .

Advanced: What computational approaches complement experimental data in phosphane reaction mechanisms?

Answer: DFT-M06 calculations model transition states in Pd-catalyzed Negishi couplings, explaining rate differences between phosphane-free and phosphane-rich conditions. For example, transmetalation barriers correlate with cationic [Pd(Me)(PMePh2_2)n_n]+^+ stability, validated via kinetic isotope effects .

Basic: How should researchers handle discrepancies between theoretical and experimental bond metrics in phosphane structures?

Answer: Lattice-environment DFT simulations (e.g., CP2K) account for crystal packing effects. For example, sodium-cyclopentadienyl bending observed experimentally but absent in gas-phase calculations is attributed to intermolecular NH3_3 interactions, resolved via periodic boundary condition models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.